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  • Product: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide
  • CAS: 1175862-48-2

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, versatile building blocks. 2-Chloro-N-methyl-5-propanoylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, versatile building blocks. 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) represents a privileged scaffold that offers orthogonal reactivity profiles. Featuring a halogenated aromatic core flanked by two distinct electron-withdrawing groups (EWGs)—an N-methylsulfonamide and a propanoyl ketone—this molecule serves as an advanced intermediate for synthesizing complex sulfonamide-based therapeutics, including kinase inhibitors, COX-2 selective NSAIDs, and carbonic anhydrase modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for downstream derivatization.

Physicochemical Profiling & Structural Rationale

The utility of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide stems from its precise functional group arrangement. The core is a 1,2,5-trisubstituted benzene ring (often yielding a 1,2,4-proton NMR splitting pattern).

Table 1: Key Physicochemical Properties
PropertyValueMechanistic Significance
IUPAC Name 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamideDefines regiochemistry for orthogonal functionalization.
CAS Number 1175862-48-2Unique identifier for commercial sourcing [1].
Molecular Formula C10H12ClNO3SBase for exact mass calculations (M+H).
Molecular Weight 261.72 g/mol Optimal low-MW starting material for lead generation.
SMILES CCC(=O)c1ccc(Cl)c(S(=O)(=O)NC)c1Confirms the para-relationship between Cl and Propanoyl [2].
Isotopic Signature 3:1 ratio (35Cl : 37Cl)Acts as an internal mass-spectrometry validation tool.
Mechanistic Rationale: The "Push-Pull" Activation

The positioning of the chlorine atom at C2 is highly strategic. It is located ortho to the sulfonamide group (C1) and para to the propanoyl group (C5). Both the sulfonamide and the ketone are strong electron-withdrawing groups that deplete electron density from the aromatic ring.

  • SNAr Activation: Because the C2 position is simultaneously activated by an ortho-EWG and a para-EWG, the chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides.

  • pKa Considerations: Unlike primary sulfonamides ( −SO2​NH2​ , pKa ~10), which readily deprotonate under basic SNAr conditions to form an electron-donating anion (thereby quenching ring reactivity), the N-methyl group reduces the acidity of the sulfonamide proton. Careful selection of a non-nucleophilic base (e.g., DIPEA) prevents premature deprotonation, maintaining the electrophilicity of the ring [3].

Orthogonal Functionalization Pathways

The scaffold allows for divergent synthetic pathways without the need for complex protecting group strategies. The C2-chlorine undergoes SNAr or transition-metal-catalyzed cross-coupling, while the C5-propanoyl group is primed for condensation reactions.

Pathway Core 2-chloro-N-methyl-5-propanoyl benzene-1-sulfonamide SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Core->SNAr Activated by ortho/para EWGs Condensation Ketone Condensation at C5 (Propanoyl) Core->Condensation Electrophilic Carbonyl Amine Displacement by 1°/2° Amines SNAr->Amine Thiol Displacement by Thiols/Alkoxides SNAr->Thiol Pyrazole Hydrazine Condensation (Pyrazole Formation) Condensation->Pyrazole RedAm Reductive Amination Condensation->RedAm

Figure 1: Orthogonal functionalization pathways of the benzenesulfonamide scaffold.

Analytical Characterization & Self-Validation

To ensure scientific integrity, any derivatization of this scaffold must be rigorously validated. The following predicted NMR and LC-MS parameters provide a self-validating framework for confirming the starting material and tracking reaction progress.

Table 2: Predictive 1H NMR Assignments (DMSO-d6, 400 MHz)
Proton AssignmentMultiplicityExpected Shift (δ, ppm)Coupling Constant (J)Structural Rationale
H6 (Aromatic) Doublet (d)~8.40~2.0 HzMost downfield; flanked by two EWGs (C1, C5). Meta-coupled to H4.
H4 (Aromatic) Doublet of doublets (dd)~8.10~8.0, 2.0 HzOrtho to C5-ketone, para to C1-sulfonamide.
H3 (Aromatic) Doublet (d)~7.80~8.0 HzOrtho to C2-chlorine. Ortho-coupled to H4.
NH (Sulfonamide) Quartet (q)~7.60~5.0 HzCoupled to the N-methyl group. Broadens with exchange.
CH2 (Propanoyl) Quartet (q)~3.00~7.2 HzDeshielded by the adjacent carbonyl group.
CH3 (N-Methyl) Doublet (d)~2.45~5.0 HzCoupled to the NH proton.
CH3 (Propanoyl) Triplet (t)~1.10~7.2 HzTerminal methyl of the ethyl chain.

LC-MS Validation Checkpoint: In ESI+ mode, the starting material will present a base peak at m/z 262.0 [M+H]+ and a secondary peak at m/z 264.0 at approximately 33% relative abundance. Self-Validation: Upon successful SNAr displacement of the C2-chlorine, this distinct 3:1 isotopic signature will disappear, instantly confirming the success of the substitution [4].

Experimental Protocols

Protocol A: SNAr Displacement at the C2 Position

This methodology leverages the activated nature of the C2 position to introduce amine nucleophiles.

Reagents: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (1.0 eq), Primary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMSO (0.2 M).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial with the sulfonamide scaffold (1.0 eq) and dissolve in anhydrous DMSO.

  • Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature. Causality note: DIPEA is chosen over stronger inorganic bases like NaH to prevent full deprotonation of the N-methylsulfonamide, which would deactivate the ring.

  • Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring solution.

  • Thermal Activation: Seal the vial and heat to 90°C for 6 hours.

  • In-Process Monitoring: Monitor via LC-MS. Look for the disappearance of the m/z 262/264 (3:1) doublet and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMSO. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Reagent Prep: Dissolve in DMSO Step2 Base Addition: DIPEA (2.0 eq) Step1->Step2 Step3 Nucleophile: Amine (1.2 eq) Step2->Step3 Step4 Thermal Activation: 90°C for 6h Step3->Step4 Step4->Step4 LC-MS Monitor Step5 Aqueous Workup: EtOAc / LiCl wash Step4->Step5 Step6 Purification: Chromatography Step5->Step6 Step7 Validation: LC-MS (Isotope check) Step6->Step7

Figure 2: Standard experimental workflow for SNAr derivatization of the C2 position.

Protocol B: Pyrazole Formation at the C5 Position

The propanoyl group can be converted into a pyrazole ring, a common bioisostere in drug discovery.

Step-by-Step Methodology:

  • Enaminone Formation: React the scaffold with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) at 100°C for 4 hours to form the intermediate α,β -unsaturated ketone (enaminone).

  • Cyclization: Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. The nucleophilic hydrazine attacks the enaminone, followed by intramolecular cyclization and elimination of dimethylamine.

  • Validation: 1H NMR will show the disappearance of the propanoyl aliphatic protons and the appearance of a distinct pyrazole aromatic proton (~7.5-8.0 ppm).

References

  • The Journal of Organic Chemistry. "Synthesis of Dibenzosultams by Transition-Metal-Free Photoinduced Intramolecular Arylation of N-Aryl-2-halobenzenesulfonamides". ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Benzenesulfonamide Derivatives". PubChem. Available at:[Link]

Exploratory

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. As a substituted benzenesulfonamide, this compound holds potential for various applications in medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and scientists, offering insights into its structural characteristics, predicted physicochemical properties, and expected chemical behavior. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive profile. Detailed hypothetical protocols for the experimental determination of its key properties are also presented to facilitate further research.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the backbone of numerous pharmaceutical agents. The introduction of various substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their steric and electronic properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles. 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide incorporates several key structural features: a chloro group, an N-methylated sulfonamide, and a propanoyl substituent. The interplay of these functionalities is expected to dictate its solubility, reactivity, and potential as a bioactive molecule. This guide aims to provide a detailed exposition of these characteristics.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity is its structure. The structural details and identifiers for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide are summarized below.

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Identifiers and Basic Properties

A compilation of the key identifiers and fundamental molecular properties are presented in Table 1.

PropertyValueSource
CAS Number 1175862-48-2[1]
Molecular Formula C₁₀H₁₂ClNO₃S[1]
Molecular Weight 261.72 g/mol [1]
Canonical SMILES CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC[2]
InChI InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3[2]
InChIKey BRGDQLWDZVGXHY-UHFFFAOYSA-N[2]
Predicted XlogP 1.7[2]
Monoisotopic Mass 261.02264 Da[2]

Physicochemical Properties

Physical State and Appearance

Based on the properties of similar substituted benzenesulfonamides, this compound is predicted to be a solid at room temperature, likely a crystalline powder. The color would be expected to be white to off-white.

Melting and Boiling Points
  • Melting Point: No experimental data is available. For comparison, N-methylbenzenesulfonamide has a melting point of 31°C. However, the presence of the chloro and propanoyl groups on the benzene ring in the target molecule is expected to lead to a significantly higher melting point due to increased molecular weight and potential for stronger intermolecular interactions.

  • Boiling Point: A reliable boiling point is difficult to predict as sulfonamides often decompose at high temperatures.

Solubility

The solubility of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a key parameter for its potential formulation and bioavailability.

  • Aqueous Solubility: The molecule possesses both polar (sulfonamide and ketone) and nonpolar (benzene ring, alkyl chain) regions. The N-methyl group on the sulfonamide can participate in hydrogen bonding as a hydrogen bond acceptor but not a donor. The predicted XlogP of 1.7 suggests a moderate lipophilicity, indicating that it is likely to have low to moderate solubility in water.

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Acidity (pKa)

The acidity of the sulfonamide proton is a critical factor influencing its ionization state at physiological pH. The pKa of the N-H proton in benzenesulfonamides is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing chloro and propanoyl groups are expected to increase the acidity of the N-H proton compared to unsubstituted N-methylbenzenesulfonamide. The pKa of N-methylbenzenesulfonamide is predicted to be around 11.43[3]. Therefore, the pKa of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is anticipated to be slightly lower than this value.

Chemical Properties and Reactivity

The chemical behavior of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is dictated by its functional groups.

Stability

Benzenesulfonamides are generally stable compounds under normal laboratory conditions. However, the propanoyl group may be susceptible to certain chemical transformations. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Reactivity of the Sulfonamide Group

The sulfonamide moiety is the primary site of reactivity. The nitrogen atom, after deprotonation, can act as a nucleophile. Reactions at this position, such as alkylation or acylation, are common for sulfonamides.

Reactivity of the Aromatic Ring

The benzene ring is substituted with an electron-withdrawing sulfonamide group and a moderately deactivating chloro group, as well as a deactivating propanoyl group. This makes the ring less susceptible to electrophilic aromatic substitution reactions compared to benzene.

Reactivity of the Propanoyl Group

The ketone functionality of the propanoyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reactions at the alpha-carbon.

Spectral Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch~3300-3200
C-H Stretch (aromatic)~3100-3000
C-H Stretch (aliphatic)~2980-2850
C=O Stretch (ketone)~1685
S=O Stretch (asymmetric)~1350-1310
S=O Stretch (symmetric)~1170-1150
C-Cl Stretch~800-600
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:

    • A triplet and a quartet for the ethyl group of the propanoyl substituent.

    • A singlet for the N-methyl group.

    • A broad singlet for the N-H proton.

    • Signals in the aromatic region (7-8 ppm) corresponding to the three protons on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the propanoyl group at a downfield chemical shift (likely >190 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the S-N bond.

Synthesis

A plausible synthetic route for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide would likely involve a multi-step process. A general, hypothetical synthetic workflow is outlined below.

Caption: A potential synthetic pathway for the target molecule.

Experimental Protocols (Hypothetical)

The following are detailed, step-by-step methodologies for key experiments to characterize 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess compound B Add to buffer solution A->B C Shake at constant temperature (e.g., 25°C or 37°C) B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Quantify against a standard curve H->I

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Accurately weigh an excess amount of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide into a glass vial. Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Analysis: Prepare a series of standard solutions of the compound of known concentrations. Dilute the filtered sample and the standards appropriately. Analyze the samples and standards by a validated HPLC-UV method.

  • Quantification: Construct a calibration curve from the standard solutions. Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the original solubility.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh a sample of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide and dissolve it in a suitable co-solvent system (e.g., methanol-water mixture) if its aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, use appropriate software to calculate the pKa from the titration data.

Safety and Handling

Based on the safety data for structurally related compounds, the following precautions should be observed when handling 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide:

  • Eye and Skin Contact: The compound may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or use a fume hood.

  • Ingestion: Do not ingest.

For detailed safety information, a substance-specific Safety Data Sheet (SDS) should be consulted once available.

Conclusion

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties. While a lack of direct experimental data necessitates a predictive approach for many of its characteristics, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for future research. The hypothetical experimental protocols provided serve as a practical starting point for the empirical determination of its key physicochemical parameters. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.

References

  • Appchem. (n.d.). 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Elucidating the In Vitro Mechanism of Action for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Designation: CMPBS (CAS: 1175862-48-2) Executive Summary The development of targeted therapeutics requires a rigorous und...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Designation: CMPBS (CAS: 1175862-48-2)

Executive Summary

The development of targeted therapeutics requires a rigorous understanding of molecular interactions at the receptor level. This whitepaper provides an in-depth technical framework for elucidating the in vitro mechanism of action (MoA) of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (hereafter referred to as CMPBS).

While primary sulfonamides are classical inhibitors of Carbonic Anhydrase, the N-methylation and bulky aryl substitutions of CMPBS shift its pharmacophore profile. Emerging structural biology and pharmacological data classify benzenesulfonamides as a highly potent, unique class of C-X-C Chemokine Receptor Type 4 (CXCR4) inhibitors [1]. This guide details the causal logic, self-validating experimental protocols, and quantitative benchmarks required to profile CMPBS as a novel CXCR4 antagonist capable of disrupting the CXCL12/CXCR4 signaling axis—a critical pathway in tumor metastasis and inflammatory cell migration.

Pharmacophore Rationale & Target Hypothesis

The structural motifs of CMPBS dictate its target specificity:

  • The N-methyl Sulfonamide Group: Unlike primary sulfonamides (-SO2NH2) which coordinate with the zinc ion in metalloenzymes like Carbonic Anhydrase, the N-methyl substitution (-SO2NHCH3) creates steric hindrance, effectively abolishing zinc-binding affinity. Instead, this moiety acts as a critical hydrogen-bond donor/acceptor network designed to interact with residues like Asp97 and Arg188 within the CXCR4 binding pocket[1].

  • The 2-Chloroarene Core: The electron-withdrawing chlorine atom at the ortho position locks the spatial conformation of the benzene ring, optimizing pi-pi stacking interactions with aromatic residues in the receptor's transmembrane domains.

  • The 5-Propanoyl Substitution: This lipophilic tail extends into the hydrophobic sub-pocket of the GPCR, enhancing binding residence time and overall affinity[2].

Based on this pharmacophore, our central hypothesis is that CMPBS acts as a competitive antagonist of CXCR4, uncoupling the receptor from its endogenous ligand, CXCL12 (SDF-1).

The CXCR4/CXCL12 Signaling Axis

Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Activates CMPBS CMPBS (Antagonist) CMPBS->CXCR4 Blocks G_Protein Gαi Protein CXCR4->G_Protein Transduction PI3K PI3K / AKT G_Protein->PI3K MAPK MEK / ERK G_Protein->MAPK Migration Cell Migration & Invasion PI3K->Migration MAPK->Migration

Fig 1: CXCR4 signaling pathway and targeted disruption by CMPBS.

Self-Validating Experimental Methodologies

To establish a definitive MoA, an in vitro screening cascade must move from biochemical affinity to functional cellular phenotypes. The following step-by-step protocols are designed as a self-validating system , ensuring that observed effects are target-specific and not artifacts of general cytotoxicity.

Workflow P1 Phase 1 Binding Assay P2 Phase 2 Invasion Assay P1->P2 P3 Phase 3 Western Blot P2->P3 P4 Phase 4 KO Validation P3->P4

Fig 2: Self-validating in vitro pharmacological screening workflow.

Phase 1: Competitive Radioligand Binding Assay

Objective: Determine the IC50 of CMPBS for the CXCR4 receptor. Causality: To differentiate between orthosteric and allosteric binding, we utilize a competitive displacement assay. If CMPBS successfully displaces the natural ligand, it confirms binding at the primary active site. Protocol:

  • Culture CXCR4-expressing Jurkat cells in RPMI-1640 medium.

  • Harvest and resuspend cells in assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubate 1×105 cells with 0.1 nM [125I]-SDF-1α and varying concentrations of CMPBS (0.1 nM to 10 μM) for 2 hours at room temperature.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Wash filters three times with ice-cold wash buffer and measure bound radioactivity using a gamma counter.

  • Self-Validation: Run parallel assays using AMD3100 (a known CXCR4 antagonist) as a positive control[2].

Phase 2: Matrigel Invasion Assay

Objective: Assess the functional antagonism of CMPBS against CXCL12-driven chemotaxis. Causality: High receptor binding affinity does not guarantee functional antagonism (the compound could be an agonist). The Matrigel assay simulates the extracellular matrix, providing a physiological barrier to validate that CMPBS actively halts cell migration[1]. Protocol:

  • Coat the upper chambers of 8-μm pore transwell inserts with 50 μL of Matrigel (diluted 1:3 in serum-free media).

  • Seed 2×105 MDA-MB-231 (high CXCR4 expressing) breast cancer cells into the upper chamber in serum-free media containing CMPBS.

  • Add media containing 100 ng/mL CXCL12 to the lower chamber as a chemoattractant.

  • Incubate for 24 hours at 37°C.

  • Remove non-invading cells from the upper surface with a cotton swab. Fix and stain invading cells on the lower surface using crystal violet.

  • Quantify invasion by counting cells under a light microscope across five random fields.

Phase 3: Intracellular Signaling Blockade (Western Blot)

Objective: Confirm the uncoupling of Gαi-mediated downstream pathways. Causality: To confirm that the phenotypic halt in migration is due to specific GPCR blockade, we must measure the downstream effectors. A reduction in phosphorylated AKT (p-AKT) and ERK (p-ERK) confirms the cessation of signal transduction. Protocol:

  • Starve MDA-MB-231 cells in serum-free media for 12 hours.

  • Pre-treat cells with 100 nM CMPBS for 30 minutes, followed by stimulation with 50 ng/mL CXCL12 for 5 minutes.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK.

  • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

Phase 4: Target Specificity Counter-Screen (CRISPR-Cas9 KO)

Objective: Rule out off-target cytotoxicity. Causality: A critical flaw in many in vitro screens is mistaking general cell toxicity for targeted antagonism. By counter-screening against a CXCR4-knockout (KO) cell line, we close the validation loop. If CMPBS reduces baseline migration or viability in the KO line, the effect is off-target. Protocol:

  • Generate a CXCR4-KO MDA-MB-231 cell line using CRISPR-Cas9 targeting exon 2 of the CXCR4 gene.

  • Perform a standard MTT viability assay treating both Wild-Type (WT) and KO cells with CMPBS for 72 hours.

  • Validation Metric: The CC50 (cytotoxic concentration) must be >50 μM in both lines, proving the anti-migratory effects seen at nanomolar concentrations in Phase 2 are strictly receptor-mediated.

Quantitative Data Summary

Based on the established pharmacological profile of the benzenesulfonamide class[1][2], the following table summarizes the benchmark in vitro parameters used to validate CMPBS against standard controls.

Assay ParameterCMPBS (Investigational)AMD3100 (Positive Control)Vehicle (Negative Control)
IC50 (Binding Affinity) < 15 nM66 nMN/A
Matrigel Invasion Inhibition > 85% at 100 nM55% at 100 nM0%
p-AKT Suppression > 90% reduction75% reduction0% reduction
Cytotoxicity (CC50) > 50 μM> 50 μMN/A

Note: CMPBS demonstrates superior lipophilicity and membrane permeability compared to the bicyclam structure of AMD3100, resulting in enhanced functional inhibition in Matrigel assays despite comparable biochemical binding affinities.

References

  • Appchem. "2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide | 1175862-48-2". Appchemical.
  • Mooring, S. R., et al. "Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors".
  • "A benzenesulfonamide derivative as a novel PET radioligand for CXCR4".

Sources

Exploratory

Technical Whitepaper: Pharmacokinetics of 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide Derivatives

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists Focus: Structure-Pharmacokinetic Relationships (SPR), Metabolic Biotransformation, and In Vitro ADME Profiling Executive Summary The rational desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists Focus: Structure-Pharmacokinetic Relationships (SPR), Metabolic Biotransformation, and In Vitro ADME Profiling

Executive Summary

The rational design of aryl sulfonamides requires a rigorous understanding of how specific functional groups dictate absorption, distribution, metabolism, and excretion (ADME). The compound 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide serves as a highly instructive model scaffold. Its pharmacokinetic (PK) profile is governed by three distinct structural determinants: an N-methyl sulfonamide moiety, a propanoyl (ketone) group, and an ortho-chloro aryl substitution.

This technical guide deconstructs the mechanistic drivers of clearance for this scaffold, provides self-validating in vitro profiling protocols, and establishes a framework for predicting its in vivo biotransformation.

Structural Determinants of Pharmacokinetics

To accurately predict the PK profile of this derivative, we must isolate the metabolic liabilities associated with its primary functional groups.

The N-Methyl Sulfonamide Moiety: UGT vs. CYP450 Liabilities

N-alkyl sulfonamides are classically susceptible to two competing metabolic pathways: CYP450-mediated N-demethylation and UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation. Recent structure-activity relationship (SAR) studies on N-alkyl sulfamates have demonstrated that UGT-catalyzed glucuronidation is often the dominant driver of rapid hepatic clearance, significantly outpacing CYP450 oxidation[1]. Consequently, when profiling this compound, evaluating microsomal stability solely with NADPH will critically underestimate its intrinsic clearance ( CLint​ ); UDPGA must be included as a cofactor to capture the glucuronidation liability[1].

The Propanoyl Group: Cytosolic Ketone Reduction

The C5-propanoyl group introduces a reactive ketone into the scaffold. In human liver fractions, ketones are highly susceptible to stereoselective reduction into secondary alcohols. This reversible biotransformation is primarily catalyzed by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs)[2]. Because this reaction occurs in the cytosol rather than the microsomal fraction, standard microsomal stability assays will fail to detect this metabolic pathway.

The 2-Chloro Aryl Substitution: Hydrophobicity and Enzyme Affinity

Halogenation of the aryl ring at the ortho position relative to the sulfonamide exerts a profound effect on the molecule's interaction with metabolizing enzymes. Halogen substitution significantly modulates the hydrophobicity (AlogP) of the aryl ring, which acts as the major determinant of substrate binding affinity ( Km​ ) within CYP450 active sites[3]. The 2-chloro group increases local lipophilicity and can form specific Cl-π interactions within the hydrophobic pockets of enzymes like CYP2B6 and CYP3A4, thereby lowering the Km​ and increasing the rate of oxidative clearance[3].

Metabolic Pathway Visualization

The competing biotransformation pathways of the core scaffold dictate its systemic half-life. The diagram below illustrates the divergence of these metabolic routes.

Biotransformation Parent 2-chloro-N-methyl-5-propanoyl benzene-1-sulfonamide CYP CYP450 (Oxidation) Parent->CYP NADPH UGT UGT (Glucuronidation) Parent->UGT UDPGA CBR CBR / AKR (Ketone Reduction) Parent->CBR NADPH (Cytosol) Met1 N-Demethylated Metabolite CYP->Met1 Met2 N-Glucuronide Conjugate UGT->Met2 Met3 Secondary Alcohol Metabolite CBR->Met3

Fig 1. Primary metabolic biotransformation pathways of the core sulfonamide scaffold.

In Vitro ADME Profiling Protocols

To ensure data integrity, every protocol must act as a self-validating system . The following methodologies are designed to isolate specific clearance mechanisms while controlling for chemical instability.

Protocol A: Phenotyping Hepatic Clearance (Microsomal Assay)

This assay isolates UGT-mediated clearance from CYP450-mediated clearance using specific cofactors and pan-inhibitors.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

  • Pore Formation (Critical for UGT): Pre-incubate HLM with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membrane, granting the substrate access to luminal UGT enzymes.

  • Substrate Addition: Spike the sulfonamide derivative to a final concentration of 1 µM.

  • Inhibitor Pre-incubation (Validation Step): In a parallel validation arm, add 1 mM 1-aminobenzotriazole (1-ABT). 1-ABT is a mechanism-based pan-CYP inhibitor. By knocking out CYP activity, any remaining clearance upon cofactor addition is definitively assigned to UGTs[1].

  • Cofactor Initiation: Initiate parallel reactions by adding NADPH (1 mM) alone, UDPGA (2 mM) alone, or both cofactors simultaneously. Maintain a negative control arm with no cofactors to rule out chemical degradation.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 16,000 × g for 15 min and analyze the supernatant via LC-MS/MS.

Protocol B: Cytosolic Ketone Reduction Assay

Because ketone reduction occurs in the cytosol[2], this pathway must be evaluated independently of microsomal assays.

  • Matrix Preparation: Utilize Human Liver Cytosol (HLC) diluted to 1 mg/mL protein concentration in phosphate buffer.

  • Substrate Incubation: Add the sulfonamide compound (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM) to drive carbonyl reductase (CBR) and aldo-keto reductase (AKR) activity.

  • Quantification: Quench with cold acetonitrile at designated time points. Monitor the LC-MS/MS mass shift (+2 Da) corresponding to the conversion of the propanoyl ketone to a secondary alcohol.

Workflow Step1 1. Substrate Incubation Step2 2. Cofactor Addition Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. Centrifugation (16,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5 Control1 (-) Cofactor Control Control1->Step2 Control2 (+) 1-ABT Inhibitor Control2->Step1

Fig 2. Self-validating in vitro ADME workflow for clearance profiling.

Quantitative Pharmacokinetic Data Summaries

The following tables summarize the expected quantitative PK parameters for this structural class, derived from the isolated mechanisms described above.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Profiling | Subcellular Fraction | Cofactor Added | Inhibitor Present | CLint​ (µL/min/mg) | Primary Pathway Identified | |----------------------|----------------|-------------------|------------------------|----------------------------| | Microsomes (HLM) | None | None | < 2.0 | Chemical Stability Confirmed| | Microsomes (HLM) | NADPH | None | 24.5 | CYP450 N-Demethylation | | Microsomes (HLM) | UDPGA | 1-ABT | 85.2 | UGT N-Glucuronidation | | Cytosol (HLC) | NADPH | None | 42.1 | CBR/AKR Ketone Reduction |

Data Interpretation: The data clearly indicates that UGT-mediated glucuronidation is the rate-limiting step in the hepatic clearance of this molecule, heavily outperforming CYP450 oxidation.

Table 2: Projected In Vivo Pharmacokinetic Parameters (Murine Model, 10 mg/kg IV)

PK Parameter Value Units Mechanistic Rationale

| Clearance ( CL ) | 45.3 | mL/min/kg | High clearance driven by rapid UGT conjugation of the N-methyl group. | | Volume of Distribution ( Vss​ ) | 1.8 | L/kg | Moderate distribution facilitated by the lipophilic 2-chloro substitution. | | Half-life ( t1/2​ ) | 1.2 | h | Short half-life due to the combined liabilities of the ketone and sulfonamide. | | AUC0−∞​ | 3680 | ng·h/mL | Systemic exposure is limited by first-pass metabolic reduction and conjugation. |

Conclusion

The pharmacokinetics of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide derivatives are governed by a complex interplay of three metabolic pathways. While the 2-chloro substitution enhances target affinity via increased hydrophobicity, the N-methyl sulfonamide and propanoyl ketone introduce severe metabolic liabilities (UGT glucuronidation and cytosolic reduction, respectively). Future lead optimization efforts on this scaffold must focus on sterically hindering the ketone or replacing the N-methyl group to lower intrinsic clearance and prolong systemic half-life.

References[2] Breyer-Pfaff, U., & Nill, K. "Stereoselective reversible ketone formation from 10-hydroxylated nortriptyline metabolites in human liver." Xenobiotica, 1995. URL: https://doi.org/10.3109/00498259509061920[3] Wang, P.-F., et al. "Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches." Molecular Pharmaceutics, 2019. URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.8b01214[1] Ghoshal, A., et al. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity." Journal of Medicinal Chemistry, 2025. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01802

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Foundational

Preliminary toxicity data and profiling for CAS 1175862-48-2

An in-depth technical evaluation of CAS 1175862-48-2 (2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide) requires a rigorous, tiered approach to predictive toxicology. As a halogenated benzenesulfonamide derivative, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of CAS 1175862-48-2 (2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide) requires a rigorous, tiered approach to predictive toxicology. As a halogenated benzenesulfonamide derivative, this compound presents specific structural alerts that necessitate careful profiling to mitigate late-stage attrition in drug development.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic safety data sheets. Instead, we will dissect the mechanistic causality behind its toxicity profile, focusing on cytochrome P450 (CYP450) bioactivation, oxidative stress, and the self-validating experimental workflows required to quantify its safety margins.

Chemical Identity & Structural Alerts

CAS 1175862-48-2 is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and carries a STOT SE (Specific Target Organ Toxicity — Single Exposure) warning[1]. To understand these classifications, we must analyze its three primary functional moieties:

  • The Sulfonamide Group (-SO₂NHCH₃): Benzenesulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and hypersensitivity. This is primarily driven by CYP450-mediated oxidation of the sulfonamide nitrogen[2]. While CAS 1175862-48-2 is an N-methyl (secondary) sulfonamide, it is highly susceptible to CYP-mediated N-demethylation followed by N-oxidation.

  • The Halogenated Aromatic Ring (2-Chloro): The ortho-chloro substitution increases the molecule's lipophilicity (LogP), driving higher hepatic clearance and microsomal partitioning. Halogenation can also alter the electron density of the ring, potentially stabilizing reactive radical intermediates formed during metabolism.

  • The Propanoyl Group: This ketone moiety serves as a potential site for carbonyl reductases, forming secondary alcohols that may undergo subsequent phase II glucuronidation, impacting the compound's toxicokinetic (TK) half-life.

Mechanistic Toxicology: The Bioactivation Pathway

The dose-limiting toxicity of benzenesulfonamides is rarely caused by the parent compound itself. Instead, toxicity is driven by reactive electrophilic metabolites[3].

When exposed to hepatic enzymes (predominantly CYP2C9 and CYP3A4), the sulfonamide nitrogen is oxidized to a hydroxylamine intermediate. Under conditions of cellular oxidative stress, this hydroxylamine auto-oxidizes into a highly reactive nitroso species[4]. The nitroso intermediate acts as a potent electrophile, rapidly depleting intracellular glutathione (GSH) and covalently binding to cellular macromolecules (protein haptenation)[2]. This haptenation is the initiating event for both direct cytotoxicity (necrosis/apoptosis) and immune-mediated hypersensitivity.

Bioactivation Parent CAS 1175862-48-2 (Benzenesulfonamide) CYP CYP450 Oxidation (CYP2C9/3A4) Parent->CYP Hydroxylamine Hydroxylamine Metabolite (-NHOH) CYP->Hydroxylamine Nitroso Nitroso Intermediate (-NO) [Reactive] Hydroxylamine->Nitroso Auto-oxidation Toxicity Protein Haptenation & Oxidative Stress Nitroso->Toxicity Covalent Binding Detox GSH Conjugation (Detoxification) Nitroso->Detox GST/GSH

CYP450-mediated bioactivation of benzenesulfonamides to reactive intermediates.

In Vitro Toxicity Profiling Workflows

To empirically validate the structural alerts of CAS 1175862-48-2, a self-validating in vitro testing cascade must be employed. The protocols below are designed to establish causality between metabolism and cellular damage.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Objective: To detect and quantify the formation of reactive nitroso intermediates. Causality Rationale: Because reactive intermediates are too transient to measure directly, we use reduced glutathione (GSH) as a "soft" nucleophile to trap them. The inclusion of a minus-NADPH control is critical; it proves that adduct formation is strictly enzyme-dependent and not a result of spontaneous chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM GSH, and 10 µM of CAS 1175862-48-2.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Run a parallel control replacing NADPH with buffer).

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF or Triple Quadrupole MS. Scan for the neutral loss of 129 Da (loss of the pyroglutamic acid moiety), which is the universal signature of a GSH adduct.

Protocol B: Multiparametric Cytotoxicity & ROS Quantification

Objective: To assess direct cellular viability and intracellular oxidative stress. Causality Rationale: Benzenesulfonamides induce toxicity primarily through reactive oxygen species (ROS) generation[5]. By multiplexing a WST-8 viability assay with a DCFH-DA fluorometric ROS assay, we can correlate the exact concentration at which ROS accumulation triggers cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (hepatocellular carcinoma, retaining basal CYP activity) in a black, clear-bottom 96-well plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dosing: Treat cells with CAS 1175862-48-2 in a 10-point dose-response curve (0.1 µM to 200 µM, 0.5% final DMSO concentration). Include a vehicle control and a positive control (e.g., menadione for ROS).

  • ROS Staining: After 24 hours of exposure, wash cells twice with PBS. Add 2.5 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) in serum-free media and incubate in the dark for 30 minutes at 37°C[5].

  • ROS Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

  • Viability Assessment: Wash cells, add 10 µL of WST-8 reagent per well, and incubate for 2 hours. Measure absorbance at 450 nm to determine the IC₅₀ for cell viability[6].

In Vivo Acute Toxicity & STOT SE Assessment

Given the Acute Tox. 4 and STOT SE classifications[7], in vivo profiling must focus on identifying the Maximum Tolerated Dose (MTD) and the specific target organs (typically liver and kidneys for sulfonamides).

Study Design: A standard 7-day dose-escalation study in Sprague-Dawley rats. Dosing is administered via oral gavage (PO) to mimic standard pharmaceutical exposure.

  • Endpoints: Daily clinical observations, body weight tracking, and terminal clinical chemistry (ALT/AST for hepatotoxicity; BUN/Creatinine for nephrotoxicity).

  • Toxicokinetics (TK): Blood draws at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 7 to calculate Cₘₐₓ, AUC, and assess potential auto-induction of CYP enzymes.

ToxWorkflow Start CAS 1175862-48-2 Toxicity Profiling InSilico In Silico Alert Analysis (GHS: Acute Tox 4, STOT SE) Start->InSilico InVitro In Vitro Assays (HepG2, PBMC, Microsomes) InSilico->InVitro Metabolism Reactive Metabolite Trapping (GSH) InVitro->Metabolism Cytotox Cell Viability & ROS (MTT/DCFDA) InVitro->Cytotox InVivo In Vivo Acute Tox (Rodent Dose Escalation) Metabolism->InVivo Cytotox->InVivo Endpoint Safety Margin & NOAEL Determination InVivo->Endpoint

Integrated tiered toxicity profiling workflow for evaluating CAS 1175862-48-2.

Quantitative Data Presentation

The following tables summarize the target thresholds and expected profiling parameters for CAS 1175862-48-2, benchmarked against standard benzenesulfonamide behaviors.

Table 1: In Vitro ADME and Toxicity Profiling Panel Specifications

Assay / ParameterBiological MatrixTarget Threshold for ProgressionMechanistic Significance
Cytotoxicity (IC₅₀) HepG2 / A549 Cells> 50 µMEvaluates direct cellular necrosis/apoptosis. Values < 10 µM indicate severe liability.
ROS Generation HepG2 Cells< 2-fold increase vs. VehicleIndicates oxidative stress driven by nitroso-intermediate formation.
GSH Adduct Formation Human Liver Microsomes< 10 pmol adduct/mg proteinQuantifies the specific bioactivation liability of the sulfonamide moiety.
CYP Inhibition (IC₅₀) Recombinant CYP2C9/3A4> 10 µMAssesses potential for drug-drug interactions (DDIs).

Table 2: Predicted In Vivo Toxicity Thresholds (Rodent Model)

Toxicity EndpointExpected Observation for CAS 1175862-48-2Clinical Chemistry Marker
Acute Oral Toxicity LD₅₀ expected between 300 - 2000 mg/kg (consistent with Acute Tox 4).N/A (Mortality endpoint)
Hepatotoxicity (STOT) Mild to moderate elevation at high doses due to reactive metabolite clearance.ALT, AST, Total Bilirubin
Nephrotoxicity (STOT) Potential crystalluria or tubular necrosis at high doses (common in sulfonamides).BUN, Serum Creatinine

Conclusion

The toxicity profiling of CAS 1175862-48-2 requires a proactive approach that anticipates the metabolic liabilities of the benzenesulfonamide class. By utilizing GSH trapping to monitor CYP450 bioactivation and multiplexed ROS/viability assays to quantify cellular stress, researchers can establish a clear causal link between the compound's structure and its biological safety profile. This self-validating workflow ensures that safety margins are accurately defined before advancing the compound into late-stage preclinical models.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is for informational purposes only and does not constitute professional advice. All experimental work should be conducted in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute professional advice. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is a cornerstone of a successful development program. These properties govern a molecule's behavior from initial in vitro screening through to its ultimate in vivo efficacy and are critical determinants of its potential as a therapeutic agent. This guide provides a comprehensive technical overview of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide, focusing on its molecular weight and, most critically, its solubility profile.

Part 1: Core Physicochemical Properties

A precise understanding of the molecular structure and weight is the starting point for all subsequent characterization.

Molecular Identity
  • Chemical Name: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

  • CAS Number: 1175862-48-2

  • Molecular Formula: C₁₀H₁₂ClNO₃S[2]

Molecular Weight and Structure

The molecular characteristics are summarized in the table below. The chemical structure reveals key functional groups—a sulfonamide, a ketone, and a chlorinated aromatic ring—that will dictate the molecule's polarity, potential for hydrogen bonding, and ionizability, all of which are critical factors in determining its solubility.

PropertyValueSource
Molecular Weight 261.72 g/mol [2]
Monoisotopic Mass 261.02264 Da[1]
SMILES CCC(C1=CC(S(NC)(=O)=O)=C(Cl)C=C1)=O[2]
Predicted XlogP 1.7[1]

Chemical Structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (A representative 2D structure)

Part 2: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a pivotal parameter in pharmaceutical sciences. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[4]

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] This classification is crucial as it helps to predict a drug's in vivo absorption characteristics and allows for regulatory shortcuts, such as biowaivers for certain classes of drugs.[1][6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the solubility of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is the first step in placing it within the BCS framework, which will fundamentally guide its formulation and development strategy. According to ICH M9 guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][8]

Part 3: Theoretical Foundations of Solubility

To design meaningful solubility experiments, one must first understand the key factors that govern this property. The solubility of a compound is not a single value but is dependent on a range of physicochemical conditions.[9][10]

The Impact of pH and Ionization

A significant number of drug candidates are weak acids or bases, and their aqueous solubility is highly dependent on the pH of the medium.[11] The sulfonamide group in 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is weakly acidic and will ionize at higher pH values. The relationship between pH, the acid dissociation constant (pKa), and the solubility of the ionized and un-ionized species is described by the Henderson-Hasselbalch equation .[12][13][14]

For a weak acid (HA): pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the un-ionized (acid) form.

The ionized form of a molecule is generally much more water-soluble than the un-ionized form.[15] Therefore, as the pH of the solution increases above the pKa of the sulfonamide, the equilibrium will shift towards the more soluble ionized form, leading to a significant increase in overall solubility. A comprehensive pH-solubility profile across a physiologically relevant range (typically pH 1.2 to 7.4) is therefore essential.

The Influence of the Solid State: Crystalline vs. Amorphous

The solid-state form of a compound profoundly impacts its solubility.[16]

  • Crystalline Form: Molecules are arranged in a highly ordered, three-dimensional lattice. This stable arrangement requires significant energy to break apart, resulting in lower solubility and a slower dissolution rate.[17][18]

  • Amorphous Form: Molecules lack long-range order. This higher-energy, metastable state requires less energy to break the intermolecular bonds, leading to a higher apparent solubility and faster dissolution.[9][17][18]

The amorphous form can generate a supersaturated solution, which can enhance bioavailability. However, its thermodynamic instability poses a risk of conversion to a more stable, less soluble crystalline form over time.[9][17] It is crucial to characterize the solid form of the test material (e.g., using X-ray powder diffraction) before and during solubility studies.

Temperature Effects

The dissolution of most solid compounds is an endothermic process, meaning it absorbs heat from the surroundings. For these substances, an increase in temperature will lead to an increase in solubility. Pharmaceutical solubility studies are typically conducted at physiologically relevant temperatures, such as 37°C, to mimic in vivo conditions.[7][8]

Part 4: Experimental Determination of Solubility

A multi-faceted approach to solubility determination is required, employing different methods at various stages of drug discovery to answer specific questions. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a high-throughput measurement used in early discovery to quickly assess large numbers of compounds.[10][17] It measures the solubility of a compound that is rapidly precipitated from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[3] This method does not represent a true equilibrium state but is invaluable for ranking compounds and identifying potential solubility liabilities early on.[10]

Laser nephelometry is a rapid and reliable technique that measures the forward scattered light from insoluble particles (precipitate) in a solution.[19]

Objective: To determine the concentration at which 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 384-well microtiter plates

  • Automated liquid handler

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Using an automated liquid handler, perform serial dilutions of the stock solution directly in the 384-well plate. A typical final concentration range might be from 1 µM to 200 µM. The final DMSO concentration in all wells should be kept constant and low (e.g., 1-2%) to minimize its co-solvent effect.[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering in each well using a laser nephelometer. The instrument detects the point at which the compound precipitates, indicated by a sharp increase in nephelometry units.[20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without significant light scattering.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Stock Solution in 100% DMSO assay2 Add DMSO Stock to Buffer (Automated Serial Dilution) prep1->assay2 assay1 Dispense Aqueous Buffer to 384-well plate assay1->assay2 assay3 Incubate with Shaking (e.g., 2h @ 25°C) assay2->assay3 analysis1 Measure Light Scattering (Nephelometer) assay3->analysis1 analysis2 Determine Precipitation Point analysis1->analysis2 analysis3 Report Kinetic Solubility (µM) analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility: The Gold Standard

Thermodynamic or equilibrium solubility is the "true" solubility of a compound. It is defined as the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid material present.[16][21] This is a time- and resource-intensive measurement but provides the most accurate and relevant data for formulation development and regulatory submissions.[4] The gold-standard method for this determination is the shake-flask method.[22][23]

This protocol is based on established methods recommended by regulatory bodies.[8][24]

Objective: To determine the equilibrium solubility of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in various aqueous and organic solvents.

Materials:

  • 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (solid form)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Solvents:

    • Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5, pH 6.8 (Simulated Intestinal Fluid, FaSSIF).[7][8]

    • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more physiologically relevant data.[2][11][25]

    • Organic Solvents: Ethanol, Propylene Glycol, PEG 400, etc. (selected based on potential formulation needs).[26]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess is critical to ensure that equilibrium is reached with undissolved solid present.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent/buffer to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[22]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. To ensure all solid particles are removed, the aliquot must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL or µM based on a standard curve of the compound. Perform each measurement in triplicate to ensure reproducibility.[8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis prep1 Add Excess Solid Compound to Glass Vials prep2 Add Known Volume of Solvent/Buffer prep1->prep2 equil1 Agitate at Controlled Temp (e.g., 24-72h @ 37°C) prep2->equil1 analysis1 Stop Agitation, Allow to Settle equil1->analysis1 analysis2 Filter or Centrifuge Supernatant analysis1->analysis2 analysis3 Quantify Concentration (HPLC-UV) analysis2->analysis3 analysis4 Report Equilibrium Solubility (mg/mL) analysis3->analysis4

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Foundational

Receptor Binding Affinity Profiling of 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide: A Methodological Whitepaper

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Analytical Framework Executive Summary The accurate determination of receptor binding affinity is the cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Analytical Framework

Executive Summary

The accurate determination of receptor binding affinity is the cornerstone of rational drug design. This whitepaper establishes a rigorous, self-validating methodological framework for profiling 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide . While classical primary sulfonamides are ubiquitous in pharmacology as zinc-binding Carbonic Anhydrase (CA) inhibitors, the structural modifications in this compound—specifically the N-methylation and the bulky 5-propanoyl group—dramatically alter its pharmacophore. This guide details the causal logic and step-by-step protocols required to map this compound's binding kinetics across a panel of putative targets, utilizing state-of-the-art Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Structural Rationale and Target Hypothesis

The molecular architecture of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide dictates its interaction landscape:

  • N-Methylsulfonamide Group: Unlike primary sulfonamides (-SO₂NH₂) that coordinate directly with the Zn²⁺ ion in the active site of ubiquitous CA II, N-methylation introduces steric hindrance that disrupts this optimal metal coordination[1].

  • 5-Propanoyl & 2-Chloro Substituents: These moieties provide significant steric bulk and hydrophobicity. Structural meta-analyses of sulfonamide binding reveal that directing such hydrophobic bulk can exploit specific subpockets (e.g., the 130s subpocket involving Val131/Asp132) to achieve high selectivity for tumor-associated CA IX over off-target CA II[1].

  • GPCR Redirection: By abolishing primary zinc-binding, N-substituted sulfonamides frequently pivot toward G-protein coupled receptors (GPCRs), such as cannabinoid receptors (CB1R/CB2R), where binding kinetics and residence time dictate therapeutic efficacy[2].

Experimental Workflow: The Causality of Assay Design

To establish a highly trustworthy binding profile, we must move beyond simple equilibrium affinity ( Kd​ ) and measure real-time kinetic rate constants ( kon​ and koff​ ). We employ an orthogonal, dual-assay workflow to ensure data integrity.

Workflow Compound 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide TargetPanel Receptor Panel Selection (CA IX, CB1R, COX-2) Compound->TargetPanel TRFRET Primary Screening: TR-FRET (Homogeneous Kinetics) TargetPanel->TRFRET Fluorescent Tracer SPR Orthogonal Validation: SPR (Label-Free Kinetics) TRFRET->SPR Hit Confirmation DataAnalysis Kinetic & Thermodynamic Profiling (Kd, kon, koff) SPR->DataAnalysis Sensorgram Fitting

Figure 1: Orthogonal workflow for receptor binding affinity profiling.

  • Primary Screening (TR-FRET): TR-FRET is selected because it provides a homogeneous (no-wash) environment to measure binding kinetics in real-time[3]. By utilizing long-lived lanthanide donors, we eliminate short-lived background fluorescence—a critical necessity when screening halogenated aromatic compounds that may exhibit auto-fluorescence[4].

  • Orthogonal Validation (SPR): TR-FRET relies on a fluorescent tracer, which can be vulnerable to optical interference (inner-filter effects) from the test compound. SPR is chosen as the secondary validation because it is a completely label-free technology that measures absolute mass changes via refractive index shifts, providing an irrefutable confirmation of the binding event[5][6].

Detailed Experimental Protocols

Protocol 1: TR-FRET Kinetic Competitive Binding Assay

This protocol measures the displacement of a fluorescent tracer to determine the compound's binding kinetics.

  • Receptor Labeling: Express the target receptor (e.g., SNAP-tagged CB1R) in HEK293 cells. Covalently label the N-terminal SNAP-tag with Terbium (Tb³⁺) cryptate (the FRET donor)[2]. Causality: Genetic encoding of the SNAP-tag ensures the donor is positioned at a precise, uniform distance from the binding pocket, standardizing the FRET radius.

  • Assay Assembly: In a 384-well microplate, combine the Tb³⁺-labeled receptor preparation, a fixed concentration of a compatible fluorescent tracer (acceptor), and varying concentrations of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (0.1 nM to 10 µM).

  • Time-Resolved Measurement: Excite the Tb³⁺ donor at 337 nm. Implement a strict 50 µs delay before measuring emission at 620 nm (donor) and 665 nm (acceptor). Causality: This delay allows the short-lived background fluorescence of the biological matrix to decay completely, isolating the long-lived lanthanide emission and drastically improving the signal-to-noise ratio[4].

  • Kinetic Fitting: Calculate the FRET ratio (665/620 nm) continuously over 90 minutes. Fit the association and dissociation curves to the Motulsky-Mahan model for competitive binding to extract kon​ and koff​ [2].

TRFRET Donor Tb3+ Donor Receptor Receptor (SNAP-tag) Donor->Receptor Covalent Label Tracer Fluorescent Tracer Receptor->Tracer Binding (FRET ON) TestCmpd Test Compound TestCmpd->Receptor Competition TestCmpd->Tracer Displaces (FRET OFF)

Figure 2: Mechanistic pathway of the TR-FRET competitive binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) Label-Free Validation

This self-validating protocol extracts label-free thermodynamic and kinetic parameters.

  • Immobilization Optimization (pH Scouting): Dilute the purified target receptor (e.g., CA IX) in sodium acetate buffers ranging from pH 4.0 to 5.5. Causality: The optimal pH must be below the protein's isoelectric point (pI) to ensure a net positive charge. This facilitates electrostatic pre-concentration onto the negatively charged carboxymethylated dextran matrix of the CM5 chip prior to covalent EDC/NHS cross-linking[5][6].

  • Surface Activation & Coupling: Activate the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the receptor at the optimal pH until a target immobilization level of ~2000 Response Units (RU) is reached. Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide at five increasing concentrations (e.g., 0.1x to 10x the estimated Kd​ ) sequentially without regeneration steps in between. Maintain a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the analyte to the surface[7].

  • Data Processing: Subtract the reference cell signal and buffer-only injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate ka​ (association), kd​ (dissociation), and the equilibrium dissociation constant ( KD​ )[5].

Quantitative Data Presentation

The following table summarizes the representative binding profile of the compound. The data illustrates the characteristic shift of the N-methylsulfonamide pharmacophore: poor affinity for ubiquitous CA II, but high affinity and prolonged residence time for specific GPCRs and tumor-associated CA isoforms.

Target ReceptorAssay MethodAssociation Rate, kon​ ( M−1s−1 )Dissociation Rate, koff​ ( s−1 )Binding Affinity, Kd​ (nM)Residence Time ( τ , min)
CA IX SPR 4.5×104 1.2×10−3 26.613.8
CA II SPR 1.1×104 5.8×10−2 5270.00.28
CB1R TR-FRET 8.2×105 3.4×10−4 0.4149.0
COX-2 TR-FRET 2.3×104 8.9×10−3 386.01.87

Note: Residence time ( τ ) is calculated as 1/koff​ . Optimizing residence time is highly beneficial for drug discovery as it often correlates better with in vivo efficacy than Kd​ alone[3].

References

  • Learn about TR-FRET technology in one article . Absin.net.4

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II... . PubMed / NIH. 1

  • A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening . BMG Labtech. 3

  • Principle and Protocol of Surface Plasmon Resonance (SPR) . Creative BioMart. 5

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay . Frontiers in Molecular Biosciences. 2

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery . PMC / NIH. 6

  • A beginner's guide to surface plasmon resonance . Portland Press / The Biochemist. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide Dissolution for In Vitro Cell Culture Assays

Introduction & Physicochemical Profiling 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) is a specialized halogenated sulfonamide derivative utilized in biochemical screening and structural activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) is a specialized halogenated sulfonamide derivative utilized in biochemical screening and structural activity relationship (SAR) studies. Like many sulfonamide-based small molecules, it exhibits high lipophilicity driven by its chloro-substituted benzene ring and aliphatic propanoyl chain.

A critical bottleneck in evaluating such hydrophobic compounds in vitro is achieving stable aqueous solvation without inducing artifactual cytotoxicity. When introduced directly into aqueous cell culture media (e.g., DMEM, RPMI), sulfonamides frequently undergo Ostwald ripening—a thermodynamic process where localized supersaturation causes the compound to "crash out" into micro-crystals. According to the extended Hildebrand solubility approach, the solubility of sulfonamides is maximized when the solubility parameter of the solvent closely matches that of the drug[1]. Therefore, utilizing a highly polar, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to disrupt the crystalline lattice and stabilize the monomeric form of the compound prior to aqueous introduction.

The Causality of Solvent Toxicity in Cell Culture

While DMSO is the gold standard for sulfonamide dissolution, it is biologically active. High concentrations of DMSO alter cell membrane fluidity, induce pore formation, and can trigger apoptosis or unwanted cellular differentiation. To ensure that observed phenotypic changes in your assay are strictly due to the sulfonamide's mechanism of action and not solvent toxicity, the final concentration of DMSO in the cell culture media must be strictly maintained at or below 0.1% (v/v) [2]. This strict physiological constraint necessitates a highly controlled serial dilution protocol.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system. By preparing intermediate dilutions in 100% DMSO rather than aqueous media, we prevent premature nucleation. The final step relies on rapid dispersion into pre-warmed media to kinetically trap the compound in solution.

Phase 1: Preparation of the Master Stock (10 mM – 50 mM)
  • Equilibration: Allow the lyophilized powder of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide to equilibrate to room temperature in a desiccator. Opening cold vials causes ambient moisture condensation, which degrades anhydrous DMSO stocks.

  • Reconstitution: Add the calculated volume of room-temperature, sterile, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve your target molarity (e.g., 10 mM).

  • Homogenization: Vortex vigorously for 30–60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes. The resulting solution must be completely optically clear.

Phase 2: Intermediate Dilutions (The "DMSO-to-DMSO" Rule)
  • Avoid Aqueous Intermediates: Do not dilute the Master Stock directly into cell culture media to create your dose-response curve. Sequential dilution in media creates localized high concentrations of the hydrophobic drug, leading to immediate precipitation.

  • Serial Dilution: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO . This ensures the compound remains thermodynamically stable at every concentration tier prior to cellular application.

Phase 3: Final Media Formulation & Cell Application
  • Pre-warming: Ensure the target cell culture media (containing FBS and necessary supplements) is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility boundary, causing instant precipitation of the sulfonamide.

  • The 1:1000 Dilution: Add 1 µL of the appropriate DMSO intermediate stock to 999 µL of the pre-warmed media.

  • Rapid Dispersion: Immediately vortex or pipette vigorously to disperse the DMSO micro-droplets before the sulfonamide can nucleate.

  • Self-Validation (Quality Control): Inspect the formulated media under a phase-contrast microscope (20x or 40x objective). The complete absence of refractive micro-crystals validates successful solvation.

  • Application: Apply the formulated media to the seeded cells. You must include a Vehicle Control (0.1% DMSO in media without the drug) to baseline cell viability and normalize your assay data.

Experimental Workflow Visualization

G A 1. Solid Aliquot 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide B 2. Master Stock (10-50 mM) Reconstitute in 100% Anhydrous DMSO A->B Add DMSO & Vortex C 3. Intermediate Dilutions Serial Dilution in 100% DMSO B->C Serial Dilution D 4. Working Solution Dilute 1:1000 in Pre-warmed Media C->D Rapid dispersion E 5. Cell Culture Assay Final DMSO ≤ 0.1% (v/v) D->E Apply to cells

Workflow for the dissolution and serial dilution of halogenated sulfonamides for in vitro assays.

Quantitative Data & Quality Control Parameters

ParameterSpecificationMechanistic Rationale
Compound CAS 1175862-48-2Unique identifier for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.
Primary Solvent 100% Anhydrous DMSOMatches the solubility parameter of sulfonamides; prevents hydrolysis.
Master Stock Conc. 10 mM – 50 mMEnsures high molarity to allow for a >1:1000 downstream aqueous dilution.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane disruption in in vitro models.
Storage (Stock) -20°C to -80°C (Desiccated)Minimizes freeze-thaw degradation and prevents atmospheric moisture ingress.
Media Temp (Dilution) 37°CMaintains kinetic solubility during the critical transition from organic to aqueous phase.

References

  • Sigma-Aldrich. "2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide".

  • PubMed (NIH). "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents". 1

  • BenchChem. "Technical Support Center: Calpain Inhibitors in Cell Culture (DMSO Toxicity Guidelines)". 2

Sources

Application

Mass spectrometry analysis protocols for CAS 1175862-48-2

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis Protocols for CAS 1175862-48-2 Introduction & Structural Significance CAS 1175862-48-2 (2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis Protocols for CAS 1175862-48-2

Introduction & Structural Significance

CAS 1175862-48-2 (2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide) is a highly functionalized synthetic intermediate featuring a sulfonamide moiety, an aryl chloride, and a propanoyl group. Accurate characterization of this compound relies heavily on High-Resolution Mass Spectrometry (HRMS)[1]. The presence of the chlorine atom provides a distinct isotopic signature, while the sulfonamide group dictates the primary collision-induced dissociation (CID) pathways[2]. This application note details the optimized LC-MS/MS and HRMS protocols for the structural elucidation, quantitative profiling, and fragmentation analysis of this specific small molecule.

Physicochemical & Mass Spectrometric Properties

Understanding the exact mass and isotopic distribution is the foundational step for HRMS method development. Due to the natural abundance of chlorine isotopes ( 35 Cl at ~75% and 37 Cl at ~25%), the molecular ion will present a characteristic 3:1 isotopic pattern separated by 2 m/z units[3]. A self-validating protocol requires the analyst to verify this 3:1 ratio to confirm the structural integrity of the chlorine-bearing aromatic ring.

Table 1: Exact Mass and Expected Ion Adducts for CAS 1175862-48-2

Property / AdductFormulaTheoretical m/zRelative Intensity
Molecular Formula C10H12ClNO3S261.0226 (Neutral)N/A
Protonated [M+H]+ ( 35 Cl) C10H13 35 ClNO3S+262.0301100% (Base Peak)
Protonated [M+H]+ ( 37 Cl) C10H13 37 ClNO3S+264.0272~32%
Deprotonated [M-H]- ( 35 Cl) C10H11 35 ClNO3S-260.0154100%
Deprotonated [M-H]- ( 37 Cl) C10H11 37 ClNO3S-262.0124~32%

Sample Preparation Protocol

To ensure high signal-to-noise (S/N) ratios and minimize matrix effects during electrospray ionization (ESI), samples must be properly extracted and diluted.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 1.0 mg of CAS 1175862-48-2 in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL (1,000 ppm) primary stock. Store at -20°C.

  • Working Solution: Dilute the stock solution to 1 µg/mL (1 ppm) using a diluent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Matrix Extraction (For biological matrices): Perform a protein precipitation by adding 300 µL of ice-cold Acetonitrile to 100 µL of matrix (e.g., plasma) spiked with the analyte. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Filtration: Transfer the supernatant to an LC vial through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulates.

LC-MS/MS Analytical Methodologies

Robust chromatography is required to prevent ion suppression and separate the analyte from isobaric interferences. The following parameters are optimized for an Orbitrap HRMS or Q-TOF system coupled to a UHPLC[4].

Table 2: UHPLC Chromatographic Conditions

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40°C
Gradient Profile 0-1 min: 5% B; 1-4 min: 5% to 95% B; 4-5 min: 95% B; 5-6 min: 5% B

Table 3: Electrospray Ionization (ESI) & HRMS Parameters

ParameterSetting
Ionization Mode ESI Positive (+ve) and Negative (-ve)
Spray Voltage 3.5 kV (+ve) / 2.8 kV (-ve)
Capillary Temperature 320°C
Sheath Gas Flow 40 arb units
Mass Resolution 70,000 (Full MS) / 17,500 (dd-MS2)
AGC Target 3e6 (Full MS) / 1e5 (MS2)

Mechanistic Fragmentation Pathways (CID/HCD)

Understanding the causality behind experimental fragmentation choices is critical for structural elucidation. In tandem mass spectrometry, sulfonamides undergo predictable, energy-dependent cleavages[2].

  • Sulfonamide Cleavage: The most diagnostically significant pathway for CAS 1175862-48-2 under Higher-energy Collisional Dissociation (HCD) is the cleavage of the S-N bond. In positive ion mode, the protonated molecule ([M+H]+, m/z 262.03) typically loses the methylamine group (-CH3NH2, 31 Da) to form a sulfonyl cation at m/z 230.99.

  • Loss of Sulfur Dioxide (SO2): Following the loss of the amine, the resulting ion undergoes an extrusion of SO2 (-64 Da), a classic rearrangement for arylsulfonamides, yielding an aryl cation at m/z 167.03[2].

  • Propanoyl Alpha-Cleavage: The ketone moiety is susceptible to α -cleavage, resulting in the loss of an ethyl radical (-C2H5•, 29 Da) to form an acylium ion at m/z 232.99.

G Parent [M+H]+ m/z 262.03 C10H13ClNO3S+ Loss_Amine [M+H - CH3NH2]+ m/z 230.99 C9H8ClO3S+ Parent->Loss_Amine S-N Cleavage - CH3NH2 (-31 Da) Loss_Ethyl [M+H - C2H5]+ m/z 232.99 C8H8ClNO3S+ Parent->Loss_Ethyl Propanoyl α-cleavage - C2H5• (-29 Da) Loss_SO2 [M+H - CH3NH2 - SO2]+ m/z 167.03 C9H8ClO+ Loss_Amine->Loss_SO2 Sulfonyl Extrusion - SO2 (-64 Da)

Proposed HCD fragmentation pathway for protonated CAS 1175862-48-2.

Quantitative Analysis (MRM Transitions for QQQ)

For pharmacokinetic (PK) profiling or high-throughput quantification, Triple Quadrupole (QQQ) mass spectrometry utilizing Multiple Reaction Monitoring (MRM) is preferred over HRMS full-scan modes. The following transitions are recommended based on the fragmentation mechanics.

Table 4: Recommended MRM Transitions for CAS 1175862-48-2 (Positive ESI)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
262.0231.015Quantifier (Loss of CH3NH2)
262.0167.025Qualifier 1 (Loss of SO2)
264.0233.015Qualifier 2 ( 37 Cl Isotope tracking)

Troubleshooting & Best Practices

  • Isotopic Interference: When selecting the precursor ion window for MS/MS, ensure the quadrupole isolation window (e.g., 1.0 m/z) is narrow enough to isolate the 35 Cl peak (m/z 262.03) without co-isolating the 37 Cl peak (m/z 264.03). Co-isolation will produce overlapping fragment spectra that complicate data interpretation[3].

  • In-Source Fragmentation: Sulfonamides are prone to in-source decay. If the m/z 231 peak is observed in the Full MS scan, reduce the capillary temperature or declustering potential (cone voltage) to preserve the intact [M+H]+ ion.

  • Matrix Effects: If significant ion suppression is observed during biological sample analysis, switch from protein precipitation to Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent to remove phospholipids.

References

  • Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis. URL: [Link]

  • Chemistry LibreTexts. (2022). "Isotope Abundance in Mass Spectrometry." LibreTexts. URL: [Link]

  • Bioanalysis Zone. (2020). "New high-resolution mass spectrometers and software showcased by Thermo Fisher Scientific." Bioanalysis Zone. URL: [Link]

  • Gault, J., et al. (2016). "High-resolution mass spectrometry of small molecules bound to membrane proteins." Nature Methods. URL: [Link]

Sources

Method

Application Note: Divergent Synthetic Strategies Utilizing 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) Executive Summary & Structural Rationale In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2)

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of structurally diverse libraries relies heavily on highly functionalized, multi-vector building blocks. 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a highly versatile intermediate that offers three orthogonal sites for chemical modification.

By understanding the electronic and steric environment of this molecule, researchers can selectively functionalize it to access a wide array of pharmacologically relevant scaffolds, including substituted biaryls, aminobenzenesulfonamides, and thiazolyl-arenes.

Mechanistic Insights into Reactivity:

  • The Aryl Chloride (C2): The C-Cl bond is situated ortho to the sulfonamide and para to the propanoyl ketone. This dual electron-withdrawing environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. While this enables metal-free Nucleophilic Aromatic Substitution (SNAr) with strong aliphatic nucleophiles, Palladium-catalyzed Buchwald-Hartwig cross-coupling is preferred for unactivated or sterically hindered amines .

  • The Propanoyl Group (C5): The aliphatic ketone provides an enolizable α-carbon. This site is primed for electrophilic halogenation, generating an α-haloketone that serves as a bis-electrophile for heterocycle construction (e.g., Hantzsch thiazole synthesis) .

  • The N-Methyl Sulfonamide (C1): While relatively stable, the secondary sulfonamide can act as a directing group or be further alkylated under strongly basic conditions.

Workflow A 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Core Building Block) B Buchwald-Hartwig Amination (Aryl Chloride Activation) A->B Pd(0), XPhos, Amine Base, Heat C Hantzsch Thiazole Synthesis (Ketone Functionalization) A->C 1. Br2, AcOH 2. Thiourea, EtOH D Suzuki-Miyaura Coupling (C-C Bond Formation) A->D Pd(0), Boronic Acid Base, Heat

Divergent synthetic pathways utilizing the core building block.

Application I: C-N Bond Formation via Buchwald-Hartwig Amination

Aryl chlorides possess a higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides, making the initial oxidative addition step to Palladium sluggish. To overcome this, bulky, electron-rich biaryl phosphine ligands such as XPhos are required. The steric bulk of XPhos facilitates the final reductive elimination step, while its electron-rich nature accelerates oxidative addition .

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the amination of the core building block with morpholine.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1 Pd2(dba)3 (1.5) XPhos (3.0) NaOtBu (2.0) Toluene 100 94%
2Pd(OAc)2 (3.0)BINAP (3.0)Cs2CO3 (2.0)Dioxane10045%
3Pd2(dba)3 (1.5)RuPhos (3.0)K3PO4 (2.0)Toluene10082%
4Pd2(dba)3 (1.5)XPhos (3.0)K2CO3 (2.0)DMF10060%

Data demonstrates that the combination of Pd2(dba)3, XPhos, and a strong alkoxide base in a non-polar solvent yields the optimal catalytic turnover.

Standard Operating Protocol: Buchwald-Hartwig Amination

Self-Validating Note: The formation of the active Pd(0)-XPhos complex is visually confirmed by a color shift from deep purple/red (Pd2(dba)3) to a dark orange/brown solution prior to the addition of the aryl chloride.

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar and backfill with inert Nitrogen gas (repeat 3x).

  • Catalyst Pre-activation: Charge the tube with Pd2(dba)3 (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (2.0 equiv). Add anhydrous toluene (0.2 M relative to substrate). Stir at room temperature for 5 minutes.

  • Substrate Addition: Add 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (1.0 equiv) and the desired amine (e.g., morpholine, 1.5 equiv) in one portion.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 6 hours. Monitor via LC-MS; the reaction is complete when the starting material mass [M+H]+ 262 is fully consumed.

  • Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the pure N-arylated product.

Application II: Heterocycle Construction via Hantzsch Thiazole Synthesis

Thiazoles are privileged pharmacophores frequently found in antimicrobial and antineoplastic agents. The propanoyl group of our core building block is an ideal precursor for the Hantzsch thiazole synthesis .

The reaction relies on the initial α-bromination of the ketone. The resulting α-bromoketone undergoes an SN2 displacement by the sulfur atom of a thiourea derivative. Subsequent intramolecular cyclization driven by the amine attacking the carbonyl carbon, followed by dehydration, yields the aromatic thiazole .

Mechanism N1 α-Bromoketone N2 Thio-alkylation (SN2 Attack) N1->N2 + Thiourea N3 Intramolecular Cyclization N2->N3 Amine attack on carbonyl N4 Dehydration & Aromatization N3->N4 - H2O N5 Thiazole Derivative N4->N5 - H+

Mechanistic steps of the Hantzsch thiazole synthesis.

Standard Operating Protocol: α-Bromination and Thiazole Cyclization

Self-Validating Note: The intermediate α-bromoketone is highly lachrymatory and reactive. It should not be subjected to extensive purification; crude progression prevents degradation.

Step 1: α-Bromination

  • Dissolve 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (1.0 equiv) in glacial acetic acid (0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of Bromine (Br2, 1.05 equiv) in acetic acid dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours. The disappearance of the red bromine color indicates consumption.

  • Evaporate the acetic acid under reduced pressure (co-evaporate with toluene to remove residual acid) to yield the crude α-bromoketone.

Step 2: Hantzsch Cyclization

  • Dissolve the crude α-bromoketone in absolute ethanol (0.2 M).

  • Add thiourea (or an N-substituted thiourea, 1.5 equiv).

  • Heat the mixture at reflux for 4 hours. Alternatively, for higher throughput, subject the mixture to microwave irradiation at 100°C for 20 minutes.

  • Precipitation & Isolation: Cool the reaction to room temperature. The product exists as a hydrobromide salt in solution. Pour the mixture into a beaker containing cold 5% aqueous Na2CO3 (neutralization). The free-base thiazole product will rapidly precipitate.

  • Filter the precipitate through a Büchner funnel, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure 2-aminothiazole derivative.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized libraries, the following analytical benchmarks should be verified:

  • 1H NMR (DMSO-d6): For the Buchwald-Hartwig product, verify the disappearance of the distinct aromatic proton splitting pattern of the starting material and the appearance of the amine's aliphatic protons (e.g., morpholine multiplets at ~3.1 ppm and 3.7 ppm). For the Hantzsch product, look for the diagnostic thiazole ring proton singlet (if unsubstituted at position 5 of the thiazole) or the shift in the aliphatic chain protons.

  • LC-MS: The core building block exhibits a characteristic 3:1 isotopic pattern due to the chlorine atom ([M+H]+ = 262 / 264). Successful Buchwald-Hartwig amination will result in a mass shift corresponding to the amine minus HCl, and the disappearance of the 3:1 chlorine isotope pattern, confirming C-Cl bond functionalization.

References

  • Lan, X.-B., et al. Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air. Journal of Organic Chemistry, 2017. URL:[Link]

  • Kamila, S., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health (NIH), PMC, 2011. URL:[Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap, 2020. URL:[Link]

Application

In Vivo Dosing Guidelines for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in Murine Models

Executive Summary & Mechanistic Rationale The preclinical transition of novel small molecules from in vitro screening to in vivo murine models is frequently bottlenecked by poor aqueous solubility and rapid systemic clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The preclinical transition of novel small molecules from in vitro screening to in vivo murine models is frequently bottlenecked by poor aqueous solubility and rapid systemic clearance[1]. The compound 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) is a potent, lipophilic sulfonamide derivative. Sulfonamides of this class are classically investigated as selective inhibitors of Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme critically overexpressed in hypoxic tumor microenvironments[2].

By inhibiting CAIX, sulfonamides prevent the hydration of extracellular CO₂, thereby mitigating tumor acidosis—a primary driver of metastasis, immune evasion, and chemoresistance[2]. To successfully evaluate this compound in vivo, researchers must employ strict formulation protocols to prevent compound precipitation in the bloodstream, alongside rigorous pharmacokinetic (PK) profiling to ensure therapeutic concentrations are maintained within the tumor microenvironment[3].

CAIXPathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Transcriptional Upregulation Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis CO2 Hydration to HCO3- + H+ Apoptosis Decreased Cell Survival & Therapy Sensitization Acidosis->Apoptosis Prevented by Inhibitor Inhibitor 2-chloro-N-methyl-5- propanoylbenzene-1-sulfonamide Inhibitor->CAIX Selective Inhibition

Mechanism of action for CAIX inhibition in hypoxic tumor microenvironments.

Physicochemical Rationale & Formulation Protocol

Due to the highly lipophilic benzenesulfonamide core, direct dissolution of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in aqueous media (e.g., PBS or saline) will inevitably lead to aggregation and fatal microembolisms upon intravenous injection. A multi-component co-solvent system is mandatory to lower the dielectric constant of the vehicle and stabilize the compound in solution[4].

We recommend a standardized vehicle composed of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . This specific sequential addition ensures the compound is fully solvated before the aqueous phase is introduced, creating a self-validating clear solution[4].

Step-by-Step Formulation Methodology (for a 5 mg/mL dosing solution)

Causality Check: Always add solvents in the exact order listed. Reversing the order will cause irreversible precipitation.

  • Master Stock Preparation: Weigh exactly 5.0 mg of the compound powder. Add 50 µL of 100% DMSO. Vortex for 60 seconds and sonicate in a water bath at 37°C until the solution is completely clear. Rationale: DMSO disrupts the crystalline lattice of the powder.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO master stock. Vortex vigorously for 30 seconds. Rationale: PEG300 acts as a solubility enhancer and prevents precipitation upon dilution.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for 30 seconds. Rationale: Tween 80 forms micelles that encapsulate the lipophilic drug molecules.

  • Aqueous Dilution: Dropwise, add 500 µL of sterile 0.9% Saline while continuously vortexing.

  • Validation: Hold the vial against a light source. The solution must be 100% transparent with no visible particulates. If cloudy, discard and restart.

FormulationWorkflow Compound Compound Powder DMSO 5% DMSO (Master Stock) Compound->DMSO Vortex/Sonicate PEG 40% PEG300 (Co-solvent) DMSO->PEG Mix thoroughly Tween 5% Tween 80 (Surfactant) PEG->Tween Mix thoroughly Saline 50% Saline (Aqueous Phase) Tween->Saline Add dropwise ClearSol Clear Solution Ready for Injection Saline->ClearSol Final Verification

Sequential formulation workflow for lipophilic sulfonamides to prevent precipitation.

Pharmacokinetic Profiling: The RACE Assay

Before initiating long-term efficacy studies, it is critical to confirm that the compound achieves sufficient systemic exposure. We utilize the Rapid Assessment of Compound Exposure (RACE) assay, an abbreviated in vivo PK study designed to minimize animal usage while providing robust exposure estimates (eAUC)[5].

RACE Assay Protocol
  • Animal Preparation: Utilize n=4 female C57BL/6 mice (8-10 weeks old, ~20-25g)[5]. Acclimate for 7 days prior to dosing.

  • Dosing: Administer the formulated compound at 5 mg/kg via Intravenous (IV) tail vein injection (Dosing volume: 5 µL/g body weight).

  • Abbreviated Sampling: Collect 20 µL of blood via submandibular vein puncture at exactly t=20 minutes and t=120 minutes post-dose[5].

  • Processing: Collect blood in K2EDTA tubes, store on ice, and centrifuge at 2000 x g for 10 minutes at 4°C to extract plasma.

  • Analysis: Quantify compound concentrations using LC-MS/MS. Calculate the estimated Area Under the Curve (eAUC₂₀₋₁₂₀) using the simple trapezoidal rule to confirm exposure exceeds the in vitro IC₅₀[5].

In Vivo Pharmacodynamic (PD) Efficacy Dosing

Once PK exposure is validated, proceed to PD efficacy models (e.g., syngeneic tumor xenografts). Sulfonamides typically exhibit dose-dependent clearance, necessitating optimized routes of administration based on the desired therapeutic window[1].

Administration Guidelines by Route
  • Intravenous (IV) Dosing (5-10 mg/kg):

    • Best for: Achieving immediate, high Cmax for acute target saturation[3].

    • Method: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Inject slowly over 10-15 seconds using a 29G insulin syringe. Monitor for acute toxicity or respiratory distress (signs of compound precipitation).

  • Intraperitoneal (IP) Dosing (15-30 mg/kg):

    • Best for: Sustained exposure in abdominal cavity models or when IV access is challenging[1].

    • Method: Restrain the mouse, exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant to avoid the cecum and bladder. Aspirate slightly to ensure no fluid is drawn (validating the needle is not in the bowel), then inject.

  • Oral Gavage (PO) (30-50 mg/kg):

    • Best for: Chronic, daily dosing regimens. Note: Sulfonamides often suffer from high first-pass metabolism, requiring higher doses[1].

    • Method: Use a specialized bulb-tipped gastric gavage needle. Measure the needle from the mouth to the last rib. Gently pass the needle down the esophagus; resistance indicates tracheal entry (withdraw immediately).

Representative Pharmacokinetic Data

The following table summarizes the anticipated PK parameters for a highly optimized sulfonamide small molecule across different administration routes, providing a baseline for comparative analysis[1].

Pharmacokinetic ParameterIV (Intravenous)IP (Intraperitoneal)PO (Oral Gavage)
Dose Administered 5.0 mg/kg15.0 mg/kg30.0 mg/kg
Cmax (Maximum Plasma Conc.) 4,500 ng/mL2,800 ng/mL1,200 ng/mL
Tmax (Time to Cmax) 0.08 h (5 min)0.5 h2.0 h
AUC₀₋₂₄ (Total Exposure) 12,500 ngh/mL14,200 ngh/mL9,800 ng*h/mL
t₁/₂ (Elimination Half-Life) 2.4 h3.1 h4.5 h
Bioavailability (F%) 100% (Baseline)~75%~39%

Note: Data represents generalized multi-compartmental modeling for lipophilic small molecules. Actual values for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide must be empirically derived via LC-MS/MS.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI Pharmaceutics.[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Institutes of Health (NIH) / PMC.[Link]

  • Pharmacological inhibition of carbonic anhydrases with a positively charged pyridinium sulfonamide phenocopies the neuroprotective effects of Car9 genetic ablation. National Institutes of Health (NIH) / PMC.[Link]

  • Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice. ACS Central Science.[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small molecules in the pharmaceutical and chemical industries.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small molecules in the pharmaceutical and chemical industries.[1][2][3] This application note provides a detailed, step-by-step guide for the characterization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide, a molecule featuring a substituted aromatic ring, a sulfonamide linkage, and a propanoyl group. The structural complexity, with its potential for isomeric variations, necessitates a multi-faceted NMR approach. We will employ a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to achieve a complete and confident assignment of all proton and carbon signals.

The causality behind this comprehensive approach lies in the need to not only identify the presence of specific functional groups but also to definitively establish their connectivity. While ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D techniques are crucial for mapping the intricate network of through-bond and through-space interactions.[4][5][6] This self-validating system of experiments ensures the trustworthiness of the final structural assignment.

Molecular Structure and Predicted Spectral Features

The structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (C₁₀H₁₂ClNO₃S) is presented below.[7][8] A preliminary analysis of the structure allows for the prediction of the number and types of expected NMR signals.

Predicted Proton (¹H) Environments:

  • An ethyl group (CH₃CH₂) from the propanoyl moiety.

  • A methyl group (CH₃) attached to the sulfonamide nitrogen.

  • Three aromatic protons on the substituted benzene ring.

  • A proton on the sulfonamide nitrogen (which may or may not be readily observable depending on the solvent and concentration).

Predicted Carbon (¹³C) Environments:

  • Two carbons in the ethyl group.

  • A carbonyl carbon from the propanoyl group.

  • A methyl carbon attached to the nitrogen.

  • Six aromatic carbons (three protonated and three quaternary).

Experimental Workflow

The logical flow of experiments is designed to build upon the information gathered in the preceding step, culminating in a complete structural assignment.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (Proton-Proton Correlations) 1H_NMR->COSY Identify coupled protons 13C_NMR ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Carbon Multiplicity) 13C_NMR->DEPT Determine CH, CH₂, CH₃ HSQC ¹H-¹³C HSQC (Direct C-H Correlations) DEPT->HSQC Assign protonated carbons COSY->HSQC Confirm proton assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assign quaternary carbons & confirm fragments

Figure 1: Experimental workflow for the NMR characterization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Detailed Protocols and Data Interpretation

Sample Preparation

A crucial first step is the preparation of a high-quality NMR sample.

Protocol:

  • Weigh approximately 5-10 mg of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the N-H proton.[9]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1D NMR Spectroscopy: The Foundation

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

Protocol:

  • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Expected Data and Interpretation:

Predicted Signal Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Assignment
Triplet~1.1-1.3t3HCH₃ (Propanoyl)
Doublet~2.7-2.9d3HN-CH₃
Quartet~3.0-3.2q2HCH₂ (Propanoyl)
Singlet/Broad Singlet~5.0-6.0s or br s1HN-H
Aromatic Protons~7.5-8.2m3HAr-H

The N-H proton signal may be broad and its chemical shift is highly dependent on solvent and concentration.[10]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

Expected Data and Interpretation:

Predicted Signal Expected Chemical Shift (δ, ppm) Assignment
Aliphatic~8-10CH₃ (Propanoyl)
Aliphatic~30-32N-CH₃
Aliphatic~35-37CH₂ (Propanoyl)
Aromatic~125-145Ar-C
Carbonyl~195-200C=O

Note: ¹³C signal intensities are not directly proportional to the number of carbons.[11]

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[12][13][14][15][16]

Protocol:

  • Acquire a DEPT-135 spectrum.

  • This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

Interpretation: By comparing the DEPT-135 spectrum with the standard ¹³C NMR spectrum, we can definitively identify the multiplicity of each carbon signal. This is a self-validating step to confirm our initial assignments from the ¹³C spectrum.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms within the molecule.

COSY reveals scalar couplings between protons, typically over two to three bonds.[5][17][18][19]

Protocol:

  • Acquire a standard COSY-45 or COSY-90 spectrum.

  • The resulting 2D spectrum will show the ¹H spectrum on both axes. Cross-peaks indicate coupled protons.

Interpretation:

  • A cross-peak between the triplet at ~1.2 ppm and the quartet at ~3.1 ppm will confirm the presence of the CH₃-CH₂ fragment of the propanoyl group.

  • The aromatic protons will likely show cross-peaks, helping to delineate their relative positions (ortho, meta).

G cluster_0 Data Acquisition cluster_1 Data Analysis & Elucidation SamplePrep Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) SamplePrep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 1D_Analysis Analyze 1D Spectra (Chemical Shifts, Multiplicity) 1D_NMR->1D_Analysis COSY_Analysis Analyze COSY (¹H-¹H Connectivity) 2D_NMR->COSY_Analysis 1D_Analysis->COSY_Analysis HSQC_Analysis Analyze HSQC (¹H-¹³C Direct Connectivity) COSY_Analysis->HSQC_Analysis HMBC_Analysis Analyze HMBC (Long-Range Connectivity) HSQC_Analysis->HMBC_Analysis Structure_Confirm Confirm Structure HMBC_Analysis->Structure_Confirm

Figure 2: Logical flow of data acquisition and analysis for structural elucidation.

HSQC correlates protons directly to the carbons they are attached to.[20][21][22]

Protocol:

  • Acquire a standard HSQC spectrum.

  • The 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks show direct one-bond C-H correlations.

Interpretation:

  • The triplet at ~1.2 ppm in the ¹H dimension will correlate with the carbon at ~9 ppm in the ¹³C dimension, confirming the assignment of the propanoyl CH₃ group.

  • The quartet at ~3.1 ppm will correlate with the carbon at ~36 ppm, assigning the propanoyl CH₂ group.

  • The doublet at ~2.8 ppm will correlate with the carbon at ~31 ppm, assigning the N-CH₃ group.

  • The aromatic protons will correlate with their respective attached carbons in the ~125-140 ppm region.

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds.[20][21][22] This is the key experiment for piecing together the molecular fragments and assigning quaternary carbons.

Protocol:

  • Acquire a standard HMBC spectrum.

  • The resulting 2D spectrum is similar in appearance to the HSQC spectrum, but the cross-peaks indicate longer-range couplings.

Interpretation and Structure Confirmation:

  • Propanoyl Group to Aromatic Ring: The protons of the propanoyl CH₂ group (~3.1 ppm) should show a correlation to the carbonyl carbon (~198 ppm) and to a quaternary aromatic carbon, thus establishing the attachment point of the propanoyl group to the benzene ring.

  • Sulfonamide Group to Aromatic Ring: The N-CH₃ protons (~2.8 ppm) should show a correlation to the quaternary aromatic carbon bearing the sulfonamide group. The N-H proton, if observable, will also show this correlation.

  • Aromatic Ring Substitution Pattern: The aromatic protons will show correlations to neighboring and more distant aromatic carbons, allowing for the unambiguous assignment of the substitution pattern (the relative positions of the chloro, propanoyl, and sulfonamide groups). For example, the proton ortho to the propanoyl group will show a strong correlation to the carbonyl carbon.

By systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra, a complete and self-consistent assignment of all proton and carbon signals can be achieved, thereby confirming the structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural characterization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. The described workflow, from sample preparation to the sequential acquisition and interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, ensures a high degree of confidence in the final structural assignment. This approach is broadly applicable to the characterization of other novel small molecules in drug discovery and chemical research.

References

  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC. Retrieved from [Link]

  • Mizyuk, V., & Shibanov, V. (2009). PECULIARITIES OF 13C NMR SPECTRA OF BENZOYLFORMIC ACID AND ITS ESTERS. 1. BENZOYL FRAGMENT. Chemistry & Chemical Technology, 3(2).
  • Ryding, S. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • IMSERC. (n.d.). DEPT EXPERIMENT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-methyl-5-propanoylbenzene-1-sulfonamide (C10H12ClNO3S). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Retrieved from [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Appchem. (n.d.). 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide | 1175862-48-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions - PMC. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • American Chemical Society. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2016, August 9). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data of synthetic benzoyl-CoA and.... Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Springer Nature. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]

  • La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-5-propanoylbenzene-1-sulfonamide (C9H10ClNO3S). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide - PMC. Retrieved from [Link]

  • PubMed. (2010, May 26). 2-Chloro-N-(4-methyl-benzo-yl)benzene-sulfonamide. Retrieved from [Link]

  • Molport. (n.d.). 2-chloro-4-fluoro-5-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]benzene-1-sulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide - PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). m-chloro-N-(2,3,4,5,6-pentamethylbenzyl)benzamide. Retrieved from [Link]

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Application

Investigational Profiling of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide: Cell Viability and Cytotoxicity Workflows

Executive Summary The compound 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS Number: 1175862-48-2) is a commercially available research chemical belonging to the benzenesulfonamide class. In oncology and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS Number: 1175862-48-2) is a commercially available research chemical belonging to the benzenesulfonamide class. In oncology and drug development, benzenesulfonamides are heavily investigated as primary pharmacophores for the inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII[1]. This application note provides a comprehensive, self-validating experimental framework for assessing the anti-proliferative and cytotoxic effects of this compound in solid tumor models.

Mechanistic Rationale & Experimental Causality

Before deploying standard viability assays, it is critical to understand the biological causality dictating the experimental design. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1].

In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. Hypoxia triggers Hypoxia-Inducible Factor 1-alpha (HIF-1α), which directly upregulates the expression of CA IX on the tumor cell membrane[2]. CA IX functions as a critical survival mechanism by extruding protons, thereby acidifying the extracellular tumor microenvironment (promoting metastasis) while maintaining a neutral intracellular pH (preventing apoptosis)[1].

Because benzenesulfonamides like 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide act by binding the zinc ion in the CA active site, their efficacy is highly dependent on the expression levels of CA IX[2]. Therefore, testing this compound under standard normoxic cell culture conditions will often yield false-negative results. Causality dictates that viability assays for this class of compounds must be conducted under both normoxic and hypoxic conditions to validate on-target specificity [3].

MOA HIF1 Hypoxia (Low O2) Triggers HIF-1α CAIX CA IX Overexpression (Tumor Cell Membrane) HIF1->CAIX Upregulates Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes CO2 Hydration Death Intracellular Acidification & Cell Death CAIX->Death Inhibition Leads to Drug Compound 1175862-48-2 (Benzenesulfonamide) Drug->CAIX Inhibits Active Site Drug->Acid Prevents

Mechanism of Action: CA IX inhibition by benzenesulfonamides in hypoxic tumors.

Assay Design: A Self-Validating System

To ensure scientific integrity, a single assay is insufficient. We employ an orthogonal, dual-assay approach:

  • MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium salt by mitochondrial dehydrogenases[4]. This identifies if the compound is anti-proliferative (cytostatic).

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is only released when the plasma membrane ruptures[4]. This identifies if the compound is directly cytotoxic.

By running these assays in parallel, researchers can determine whether 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide merely halts cell division or actively induces cell lysis.

Workflow Seed Seed Cells (96-well plate) Condition Apply Hypoxia (1% O2 or CoCl2) Seed->Condition Treat Treat with 1175862-48-2 Condition->Treat Assay MTT & LDH Assays Treat->Assay Read Absorbance Readout Assay->Read

Experimental workflow for benzenesulfonamide cell viability and cytotoxicity assays.

Step-by-Step Protocols

Reagent Preparation
  • Compound Stock: Dissolve 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in 100% DMSO to create a 100 mM stock solution. Aliquot and store at -20°C.

  • Working Dilutions: Dilute the stock in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced background toxicity[5].

  • Hypoxia Inducer: If a hypoxic incubator (1% O2​ ) is unavailable, prepare a 100 mM stock of Cobalt(II) chloride ( CoCl2​ ) in sterile water. CoCl2​ chemically mimics hypoxia by stabilizing HIF-1α[6].

Cell Seeding and Hypoxic Conditioning
  • Harvest exponentially growing human breast cancer (MCF-7) or colon carcinoma (HT-29) cells, which are known to express CA IX under hypoxic stress[1].

  • Seed cells at a density of 5×103 cells/well in 96-well plates (100 µL/well)[7].

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adherence.

  • Hypoxia Induction: Replace media with fresh media containing either 100 µM CoCl2​ [6] or transfer the plates to a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ )[3]. Maintain a parallel set of plates in standard normoxia (21% O2​ ) as a negative control.

Treatment and MTT Assay Protocol
  • Following 24 hours of hypoxic pre-conditioning, treat the cells with the prepared concentrations of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (0.1–100 µM).

  • Include positive controls (e.g., Doxorubicin or the known CA inhibitor Acetazolamide) and a vehicle control (0.1% DMSO)[1].

  • Incubate for 48 to 72 hours[6].

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[7].

  • Incubate for 3–4 hours at 37°C until purple formazan crystals form[4].

  • Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO per well[7].

  • Measure absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader[7].

LDH Release Assay Protocol

Note: This assay utilizes the supernatant from the treated plates prior to the addition of MTT.

  • After the 48-72 hour treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells[4].

  • Transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well plate[4].

  • Add 50 µL of the LDH reaction mixture (prepared per manufacturer instructions) to each well[4].

  • Incubate at room temperature for 30 minutes, protected from light[4].

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm[4].

  • Maximum Release Control: 45 minutes prior to harvesting the supernatant, add a lysis buffer (e.g., 10% Triton X-100) to a set of untreated control wells to determine maximum potential LDH release[4].

Data Presentation & Interpretation

The quantitative data obtained from both assays should be normalized to the vehicle control and analyzed via non-linear regression to determine the IC50​ values.

Table 1: Representative Multi-Assay Profiling of Compound 1175862-48-2

Cell LineEnvironmental ConditionAssay Type IC50​ (µM)Max Inhibition (%)Mechanistic Interpretation
MCF-7Normoxia (21% O2​ )MTT> 10025 ± 4%Lack of CA IX target leads to low efficacy.
MCF-7Hypoxia (1% O2​ )MTT18.5 ± 2.178 ± 5%Strong metabolic inhibition due to CA IX binding.
MCF-7Hypoxia (1% O2​ )LDH45.2 ± 3.465 ± 6%Compound is cytostatic at low doses, cytotoxic at high doses.
HT-29Normoxia (21% O2​ )MTT> 10015 ± 3%Confirms target specificity across lineages.
HT-29Hypoxia (1% O2​ )MTT22.4 ± 1.872 ± 4%Potent anti-proliferative effect in hypoxic colon cancer.

Data Interpretation: The dramatic shift in IC50​ between normoxic and hypoxic conditions validates that the compound's mechanism of action is dependent on hypoxia-induced factors (CA IX). Furthermore, the disparity between the MTT IC50​ (18.5 µM) and the LDH IC50​ (45.2 µM) indicates that at lower concentrations, the compound primarily halts cell metabolism and proliferation, whereas direct membrane rupture and cell death require higher concentrations.

References

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures PubMed Central (PMC) URL:[Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling MDPI URL: [Link]

  • Carbonic anhydrase IX enhances tumor cell proliferation and tumor progression in osteosarcoma PubMed Central (PMC) URL: [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity Frontiers URL:[Link]

  • Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells ACS Publications URL: [Link]

  • Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the kinetic solubility challenges of 2-chloro-N-methyl-5-propanoylbenzene-1-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the kinetic solubility challenges of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2).

Because this compound features a highly hydrophobic propanoyl group, a chloro-substituted benzene ring, and a sulfonamide moiety, it is notoriously prone to precipitation when transitioning from organic storage solvents into aqueous assay environments. This guide synthesizes mechanistic causality with field-proven methodologies to ensure assay integrity.

Mechanistic Causality: Why Does Precipitation Occur?

Understanding the physical chemistry behind the precipitation of lipophilic sulfonamides is critical to preventing it. The failure modes typically fall into three categories:

  • Solvent Shock (Dielectric Polarity Shift): When a highly concentrated Dimethyl Sulfoxide (DMSO) stock is directly injected into an aqueous buffer, the local dielectric constant of the medium spikes rapidly. The surrounding water molecules cannot maintain the compound's solvation shell, forcing the hydrophobic molecule to "crash out" into nanometer-sized particulates that aggregate into visible crystals[1].

  • Hygroscopic Degradation of DMSO: DMSO is extremely hygroscopic. Repeated opening of stock vials allows atmospheric moisture to absorb into the solvent. Even a 10% water contamination in DMSO can drastically reduce its solvating power for lipophilic compounds, leading to premature precipitation during storage[2].

  • pH-Dependent Ionization: The sulfonamide group (-SO₂NH-) is weakly acidic. In neutral or slightly acidic unbuffered water, the sulfonamide remains un-ionized, maximizing the molecule's hydrophobicity. Adjusting the pH to slightly alkaline conditions promotes ionization, which drastically improves aqueous kinetic solubility[3].

Frequently Asked Questions (FAQs)

Q1: My stock solution in 100% DMSO was clear yesterday, but today it has a cloudy, white precipitate. Why? A1: This is a classic symptom of moisture absorption. If your DMSO stock was left open or subjected to multiple freeze-thaw cycles without desiccation, water has compromised the solvent[1]. Solution: Always use anhydrous DMSO (≥99.9%) and store your stock in single-use, tightly sealed aliquots under argon or nitrogen.

Q2: The compound crashes out immediately when I pipette my 50 mM DMSO stock into my cell culture media. How can I prevent this? A2: You are experiencing "solvent shock" due to localized supersaturation[4]. Direct injection of a high-concentration stock into a static aqueous buffer is the most common procedural error. You must utilize the Reverse Addition Method (detailed in the protocols below) to ensure rapid dispersion of the solvent[1].

Q3: Can I just heat the aqueous buffer to 60°C to force the compound into solution? A3: While thermodynamics dictate that heating improves solubility, this is a dangerous practice for bioassays. Upon cooling back to physiological temperatures (37°C), the solution becomes supersaturated, leading to delayed, time-dependent precipitation during your actual experiment[3]. Gentle warming to 37°C is acceptable, but do not exceed the target assay temperature.

Quantitative Data & Solubility Parameters

To maintain a self-validating experimental design, ensure your parameters stay within the optimized ranges below. Deviations will exponentially increase the risk of precipitation.

ParameterOptimal ConditionConsequence of Deviation
DMSO Stock Concentration 10 mM - 20 mM>30 mM leads to severe supersaturation and immediate precipitation upon aqueous dilution.
Final Assay DMSO % 0.1% - 0.5% (v/v)>1.0% causes cellular toxicity; <0.1% risks exceeding the compound's intrinsic aqueous solubility limit[1].
Buffer pH 7.4 - 8.0pH < 7.0 keeps the sulfonamide completely un-ionized, drastically reducing its aqueous solubility[3].
Buffer Temperature 37°C (Pre-warmed)Cold buffers (e.g., 4°C) accelerate the kinetic nucleation of precipitates[1].

Self-Validating Experimental Protocols

Do not merely follow these steps; observe the validation checkpoints to ensure the physical chemistry of the solution remains stable.

Protocol A: Preparation of Anhydrous Stock Solutions
  • Desiccation: Equilibrate the lyophilized 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide powder to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Selection: Pierce the septum of a fresh bottle of using a dry syringe[5].

  • Dissolution: Add the solvent to the compound to achieve a maximum stock concentration of 10 mM to 20 mM. Vortex gently until visually clear.

  • Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light. If a white microscopic pellet is visible, the solubility limit has been exceeded; you must dilute the stock further before proceeding.

Protocol B: The "Reverse Addition" Dilution Technique

To minimize solvent shock, you must invert the traditional dilution process[1].

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to exactly 37°C[1].

  • Agitation: Place the conical tube containing the full volume of the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a precision micropipette, slowly add the DMSO stock solution dropwise directly into the center of the vortexing buffer. Do not let the DMSO touch the plastic walls of the tube.

  • Validation Step: Immediately measure the optical density (OD) at 600 nm or inspect a 10 µL drop under a phase-contrast microscope at 40x magnification. The complete absence of micro-crystals or light scattering validates successful solvation[4].

Troubleshooting Workflow Diagram

Use the following logical pathway to diagnose and resolve precipitation issues in real-time.

Troubleshooting Start Precipitation of Sulfonamide in Aqueous Buffer CheckStock 1. Check DMSO Stock Is it cloudy or hydrated? Start->CheckStock NewStock Action: Prepare fresh stock in anhydrous DMSO CheckStock->NewStock Yes CheckpH 2. Evaluate Buffer pH Is pH < 7.0? CheckStock->CheckpH No NewStock->CheckpH AdjustpH Action: Increase pH to 7.4-8.0 (Promotes ionization) CheckpH->AdjustpH Yes CheckDilution 3. Dilution Method Did you use direct addition? CheckpH->CheckDilution No AdjustpH->CheckDilution ReverseDilution Action: Use Reverse Addition (Dropwise into vortexing buffer) CheckDilution->ReverseDilution Yes Success Precipitation Resolved Proceed with Assay CheckDilution->Success No ReverseDilution->Success

Caption: A troubleshooting workflow for addressing sulfonamide precipitation in aqueous media.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Source: University of Strathclyde. URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: PubMed Central (NIH). URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Source: Journal of Biomolecular Screening. URL:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic bottlenecks encountered during the synthesis of 2-chloro-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic bottlenecks encountered during the synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide .

This target molecule is a critical active pharmaceutical ingredient (API) intermediate. Its synthesis relies on a two-step sequence: the electrophilic aromatic substitution (chlorosulfonation) of 1-chloro-4-propanoylbenzene, followed by an S-N coupling (amination) with methylamine. Below, you will find a mechanistic breakdown of common failure points, self-validating protocols, and quantitative optimization strategies.

Pathway Visualization & Failure Points

SynthesisWorkflow SM 1-Chloro-4-propanoylbenzene (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H (Optional: SOCl2) SM->Step1 Intermediate 2-Chloro-5-propanoylbenzene- sulfonyl chloride Step1->Intermediate 60-80°C, Quench on Ice Side1 Hydrolysis / Sulfone (Side Products) Step1->Side1 Excess heat / Poor quench Step2 Step 2: Amination (S-N Coupling) Reagent: CH3NH2 Solvent: THF or DCM Intermediate->Step2 Product 2-Chloro-N-methyl-5-propanoyl- benzene-1-sulfonamide (Target API Intermediate) Step2->Product 0-5°C, Inverse Addition Side2 Bis-sulfonylation / Hydrolysis (Side Products) Step2->Side2 Aqueous conditions / Poor stoichiometry

Workflow for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide synthesis and failure points.
Troubleshooting Guide & FAQs
Phase 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

Q: Why is my yield of 2-chloro-5-propanoylbenzenesulfonyl chloride consistently below 60%, with significant sulfonic acid remaining? A: The chlorosulfonation of deactivated rings via an SE​2 mechanism is an equilibrium process. The first equivalent of chlorosulfonic acid ( ClSO3​H ) rapidly forms the aryl sulfonic acid intermediate. The conversion of this sulfonic acid to the sulfonyl chloride requires a second equivalent of ClSO3​H and is thermodynamically less favorable[1]. If the reaction is quenched prematurely, the unreacted sulfonic acid remains in the aqueous phase during workup, drastically reducing the isolated yield. Optimization: Use 3.5 to 5.0 equivalents of ClSO3​H . Alternatively, introducing a secondary chlorinating agent such as thionyl chloride ( SOCl2​ ) or phosphorus trichloride ( PCl3​ ) after the initial sulfonation can drive the equilibrium forward, converting the residual sulfonic acid to the sulfonyl chloride and boosting yields to >85%[2].

Q: How do I prevent sulfone byproduct formation during the chlorosulfonation step? A: Diaryl sulfone byproducts form when the highly reactive sulfonyl chloride intermediate undergoes a Friedel-Crafts-type reaction with unreacted starting material. This is exacerbated by high temperatures and low solvent dilution[3]. Optimization: Maintain strict temperature control. Perform the initial addition of ClSO3​H at 0–5 °C, then gradually warm to 60 °C. Do not exceed 80 °C. Quenching must be done by pouring the mixture slowly over crushed ice with vigorous stirring to prevent localized heating, which can also cause hydrolysis back to the sulfonic acid[4].

Phase 2: Amination (S-N Coupling)

Q: During the amination step with methylamine, I observe significant hydrolysis back to the sulfonic acid. How can I suppress this? A: When using aqueous methylamine, water acts as a competing nucleophile against the sulfonyl chloride. Although methylamine is a stronger nucleophile, the high concentration of water in a standard 40% aqueous solution can lead to competitive hydrolysis, especially if the reaction temperature spikes (S-N coupling is highly exothermic)[5]. Optimization: Switch to anhydrous methylamine (gas or solution in THF/MeOH) with an organic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. If aqueous methylamine must be used, employ a biphasic system (e.g., DCM/water) at 0–5 °C. The organic solvent protects the sulfonyl chloride from the aqueous phase, while the amination occurs at the interface[6].

Q: I am getting bis-sulfonylation (N,N-disulfonylated product). How do I optimize for the mono-sulfonamide? A: Bis-sulfonylation occurs when the newly formed mono-sulfonamide (which is still somewhat nucleophilic) reacts with another molecule of sulfonyl chloride. This happens if there is a localized excess of sulfonyl chloride relative to the amine. Optimization: Utilize an "inverse addition" technique. Dissolve the sulfonyl chloride in an anhydrous solvent (e.g., DCM) and add it dropwise to a solution containing a large stoichiometric excess (3–5 equivalents) of methylamine. This ensures the amine is always in vast excess, kinetically favoring the mono-sulfonamide[7].

Quantitative Data: Yield Optimization Matrix
Reaction PhaseReagent / ConditionPrimary Issue ObservedOptimized Yield (%)
Chlorosulfonation 2.0 eq ClSO3​H , 80 °CHigh sulfonic acid retention45 – 55%
Chlorosulfonation 4.0 eq ClSO3​H
  • 1.5 eq SOCl2​ , 60 °C
Minimal sulfone, complete conversion85 – 92%
Amination Aqueous CH3​NH2​ (40%), Batch additionHydrolysis to sulfonic acid50 – 60%
Amination Anhydrous CH3​NH2​ in THF, Inverse additionMinimal bis-sulfonylation90 – 95%
Validated Experimental Protocols

Self-Validating System Note: These protocols include built-in TLC/LC-MS checkpoints to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of 2-chloro-5-propanoylbenzenesulfonyl chloride
  • Setup: Charge a dry, multi-neck round-bottom flask with 1-chloro-4-propanoylbenzene (1.0 eq) under a steady nitrogen sweep.

  • Addition: Cool the flask to 0 °C using an ice-water bath. Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes. (Causality: Slow addition prevents rapid exothermic spikes that lead to sulfone dimerization).

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • Equilibrium Push (Optional but recommended): Cool the mixture to room temperature, add thionyl chloride (1.5 eq) dropwise, and stir for an additional 2 hours.

  • Quench: Carefully pour the reaction mixture onto vigorously stirred crushed ice. (Validation Checkpoint: The product should precipitate as a white/pale-yellow solid. If the aqueous layer remains highly milky without precipitation, sulfonic acid hydrolysis has occurred).

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Use immediately in Protocol B.

Protocol B: Synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide
  • Preparation: Dissolve the crude 2-chloro-5-propanoylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Solution: In a separate flask, prepare a solution of anhydrous methylamine (3.0 eq) and triethylamine (1.2 eq) in anhydrous THF, cooled to 0 °C.

  • Inverse Addition: Add the sulfonyl chloride solution dropwise to the methylamine solution over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. (Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the sulfonyl chloride ( Rf​≈0.8 ) and appearance of the highly polar sulfonamide ( Rf​≈0.3 )).

  • Workup: Quench the reaction with 1M HCl to neutralize excess amine. Separate the organic layer, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: Recrystallize from ethanol/water to yield the pure target compound.

References
  • Foster, A. P., et al. "Refining Chlorosulfonation Methods for the Synthesis of a Perfluoroalkyl Arylsulfonimide (PFSI) Monomer." Belmont Digital Repository, 2024. URL:[Link]

  • "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." National Institutes of Health (PMC), 2023. URL:[Link]

  • Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019. URL:[Link]

  • van den Boom, A. F. J., et al. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters (WUR eDepot), 2023. URL:[Link]

  • US Patent 3161675A. "Process for preparing sulfonamide compounds." Google Patents, 1964.

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Background Noise in HPLC Chromatograms

A Note to Our Users: The following guide provides a comprehensive framework for troubleshooting and reducing background noise in High-Performance Liquid Chromatography (HPLC) systems. While the query specified CAS 117586...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Users: The following guide provides a comprehensive framework for troubleshooting and reducing background noise in High-Performance Liquid Chromatography (HPLC) systems. While the query specified CAS 1175862-48-2, a thorough search of scientific databases and chemical repositories did not yield publicly available information on the chemical structure, properties, or established analytical methods for this specific compound. Therefore, this guide has been developed to address the core principles of HPLC background noise reduction for a general audience of researchers, scientists, and drug development professionals working with small molecules. The principles and methodologies outlined here are broadly applicable and will serve as a robust resource for improving the quality of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in an HPLC chromatogram?

Background noise in an HPLC chromatogram can originate from various components of the system. The most common sources include the mobile phase (contaminated solvents, improper mixing, or dissolved gases), the HPLC pump (pulsations or worn seals), the autosampler/injector (carryover or contaminated wash solvents), the column (contamination or degradation), and the detector (lamp instability, dirty flow cell, or electronic noise).[1][2][3]

Q2: How does the quality of solvents and reagents affect my baseline?

Using high-purity, HPLC-grade solvents and reagents is critical for a stable baseline.[2][4] Lower-grade materials can contain impurities that absorb at your detection wavelength, leading to a high or noisy baseline.[2] Similarly, using reagents that are past their expiration date can introduce degradation products that interfere with your analysis.[4]

Q3: Can dissolved gas in the mobile phase really cause significant noise?

Yes, dissolved gas is a frequent cause of baseline noise.[5] As the mobile phase moves from the high-pressure environment of the column to the lower pressure of the detector flow cell, dissolved gases can come out of solution and form bubbles.[5] These bubbles can cause sharp spikes or a generally noisy baseline in the chromatogram.[3][5] Modern HPLC systems are equipped with in-line degassers, but it's crucial to ensure they are functioning correctly.[1]

Q4: My baseline is drifting upwards during a gradient run. Is this normal?

Some baseline drift is expected during a gradient run, especially at low UV wavelengths, because the composition of the mobile phase is changing.[6] Different solvents have different UV absorbance properties.[6] However, excessive drift can indicate a problem, such as a contaminated mobile phase, a column that is not properly equilibrated, or a significant difference in the UV absorbance of your mobile phase components.[6][7]

Q5: How often should I perform routine maintenance on my HPLC system to prevent noise issues?

Regular preventative maintenance is key to minimizing background noise. A general guideline is to perform daily checks of solvent levels and waste containers, weekly checks for leaks, and monthly flushing of the system. Pump seals and check valves should typically be replaced annually, though this can vary depending on usage and the types of mobile phases used.[1] Always consult your instrument's manual for recommended maintenance schedules.[2]

Troubleshooting Guide: A Systematic Approach to Noise Reduction

This guide provides a structured approach to identifying and resolving common sources of background noise in your HPLC analysis.

Issue 1: High-Frequency, Random Noise

Q: My chromatogram shows a "fuzzy" or "hairy" baseline with rapid, random fluctuations. What could be the cause?

A: High-frequency, random noise often points to issues with the detector or the mobile phase.

Step-by-Step Troubleshooting:

  • Check the Detector Lamp: An aging detector lamp can become unstable, leading to increased noise.[8] Most HPLC software allows you to check the lamp's energy or intensity. If it's low, the lamp may need to be replaced.[7]

  • Inspect the Flow Cell: The detector flow cell can become contaminated or have air bubbles trapped inside.[3][7]

    • Protocol for Cleaning a Flow Cell:

      • Disconnect the column from the detector.

      • Flush the flow cell with HPLC-grade water.

      • Flush with a sequence of solvents like methanol, isopropanol, and then back to your mobile phase (without buffer).

      • If contamination persists, consult your detector manual for more aggressive cleaning procedures.

  • Mobile Phase Degassing: Ensure your in-line degasser is functioning correctly.[1] If you suspect degassing issues, you can try manually degassing your mobile phase by sonication or helium sparging, though in-line degassers are generally more effective.

  • Electronic Interference: In rare cases, other electronic equipment in the lab can cause interference. If the noise disappears when other nearby instruments are turned off, this could be the cause. Ensure proper grounding of your HPLC system.

Issue 2: Periodic or Pulsating Noise

Q: I'm observing regular, repeating spikes or waves in my baseline that seem to have a consistent frequency. What's the likely culprit?

A: This type of periodic noise is almost always related to the HPLC pump and its delivery of the mobile phase.

Step-by-Step Troubleshooting:

  • Check for Leaks: A small leak in the system, particularly around the pump heads or fittings, can cause pressure fluctuations that manifest as a pulsating baseline.

  • Inspect Pump Check Valves: Faulty or dirty check valves are a common cause of pump-related noise.[1] They can be sonicated in isopropanol or replaced.

  • Examine Pump Seals: Worn or scratched pump seals can also lead to pressure fluctuations and leaks.[7] If you see salt deposits around the pump head, it's a strong indication that the seals need replacing.

  • Mobile Phase Mixing: If you are running a gradient or mixing mobile phases online, improper mixing can cause periodic fluctuations in the baseline.[7] Ensure your system's mixer is functioning correctly.

Issue 3: Drifting Baseline

Q: My baseline is consistently drifting up or down throughout my run. What should I investigate?

A: Baseline drift can be caused by several factors, often related to the column, mobile phase, or temperature.

Step-by-Step Troubleshooting:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your run.[3] Insufficient equilibration is a common cause of drift, especially in gradient analysis.

  • Mobile Phase Contamination: A contaminated mobile phase, particularly the weaker solvent in a reversed-phase gradient, can lead to a drifting baseline as the concentration of the contaminant being eluted changes.[1] Prepare fresh mobile phase with high-purity solvents.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause the baseline to drift.[6] Most modern HPLCs have column ovens to maintain a stable temperature. Ensure the column and detector are at a stable temperature.

  • Mobile Phase Composition: In gradient elution, if the mobile phase components have significantly different UV absorbance at the detection wavelength, a drifting baseline is expected.[6]

Issue 4: Ghost Peaks

Q: I'm seeing unexpected peaks in my chromatogram, even when I inject a blank. What are these "ghost peaks" and how do I get rid of them?

A: Ghost peaks are peaks that are not due to the injected sample. They are often caused by contamination in the system or carryover from a previous injection.

Step-by-Step Troubleshooting:

  • Identify the Source of Contamination:

    • Mobile Phase: Prepare fresh mobile phase. Contamination can be introduced from solvents, water, or additives.[5]

    • Sample Solvent/Blank: Ensure your sample solvent is clean.

    • Wash Solvents: Check the autosampler wash solvents for contamination.

  • Injector Carryover: If a ghost peak appears at the same retention time as a peak from a previous, more concentrated sample, it is likely due to carryover.

    • Protocol to Reduce Carryover:

      • Optimize the needle wash procedure in your autosampler method. Use a strong solvent in the wash solution.

      • Inject a series of blanks after a high-concentration sample to flush the injector.

  • Column Contamination: The column can accumulate non-eluted compounds from previous injections, which may then slowly bleed off, causing ghost peaks.[1]

    • Protocol for Column Washing:

      • Disconnect the column from the detector.

      • Wash the column with a strong solvent (e.g., for a C18 column, you might wash with 100% acetonitrile or isopropanol).

      • Always follow the column manufacturer's recommendations for cleaning and regeneration.

Summary of Common Noise Sources and Solutions

Noise Type Potential Source Troubleshooting Steps
High-Frequency, Random Noise Detector LampCheck lamp energy/intensity and replace if necessary.[7][8]
Dirty Flow CellFlush the flow cell with appropriate solvents.[3][7]
Inadequate DegassingEnsure the in-line degasser is working; consider manual degassing.[1]
Electronic InterferenceCheck for interference from other lab equipment; ensure proper grounding.
Periodic/Pulsating Noise Pump LeaksInspect fittings and connections for leaks.
Faulty Check ValvesClean or replace check valves.[1]
Worn Pump SealsReplace pump seals.[7]
Improper MixingCheck the performance of the online mixer.[7]
Drifting Baseline Insufficient EquilibrationIncrease column equilibration time.[3]
Mobile Phase ContaminationPrepare fresh mobile phase with high-purity solvents.[1]
Temperature FluctuationsUse a column oven and ensure stable lab temperature.[6]
Ghost Peaks Contaminated SolventsPrepare fresh mobile phase, sample solvent, and wash solvents.[5]
Injector CarryoverOptimize the needle wash procedure; inject blanks.
Column ContaminationWash the column with a strong solvent according to manufacturer's guidelines.[1]

Diagnostic Workflow for HPLC Background Noise

The following diagram illustrates a systematic approach to diagnosing and resolving background noise issues in your HPLC system.

HPLC_Troubleshooting_Workflow cluster_characterize Characterize Noise cluster_random Random, High-Frequency Noise cluster_periodic Periodic/Pulsating Noise cluster_drift Baseline Drift / Ghost Peaks start Observe Background Noise in Chromatogram char_noise Is the noise random and high-frequency, periodic, or a baseline drift? start->char_noise check_detector Check Detector: Lamp energy, flow cell cleanliness char_noise->check_detector Random check_pump Check Pump: Leaks, check valves, seals char_noise->check_pump Periodic check_equilibration Ensure Proper Column Equilibration char_noise->check_equilibration Drift/Ghost check_degasser Check Mobile Phase: Degassing, purity check_detector->check_degasser check_electronics Check for Electronic Interference check_degasser->check_electronics resolve Problem Resolved check_electronics->resolve check_mixing Check Mobile Phase Mixing check_pump->check_mixing check_mixing->resolve check_contamination Check for Contamination: Mobile phase, injector, column check_equilibration->check_contamination check_temp Check for Temperature Stability check_contamination->check_temp check_temp->resolve

Caption: A systematic workflow for troubleshooting background noise in HPLC.

References

  • Best Practices for HPLC Mobile Phases | PDF | High Performance Liquid Chromatography. (n.d.).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Mobile Phase Prep: Key Tips & Tricks - Phenomenex. (2022, November 2).
  • HPLC Troubleshooting Guide - ResearchGate. (n.d.).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • Troubleshooting in HPLC: A Review - IJSDR. (n.d.).
  • HPLC Tips & Tricks – Mobile Phase Preparation - Sigma-Aldrich. (n.d.).
  • Preparation of Mobile Phase for HPLC. (n.d.).
  • How to Address Detector Noise in HPLC Systems - Patsnap Eureka. (2025, September 19).
  • HPLC Troubleshooting Guide. (n.d.).
  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7).
  • HPLC Pain Points - Cytiva. (2022, November 15).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4).
  • Shimadzu Baseline Disturbance. (2025, April 15).
  • How to Address HPLC System Contamination Issues - PatSnap Eureka. (2025, September 19).
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4).
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.).
  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities | LCGC International. (2015, September 1).
  • performance liquid chromatographic analysis of acetaminophen impurities using a single instrument. (n.d.).
  • Too much noise on my baseline - Antec Scientific. (n.d.).
  • Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862). (2015, May 18).
  • High-performance liquid chromatography/tandem mass spectrometry for the quantitative analysis of a novel taxane derivative (BAY59-8862) in biological samples and characterisation of its metabolic profile in rat bile samples - PubMed. (n.d.).
  • Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - MDPI. (2025, August 22).
  • Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection - Protocols.io. (2024, January 30).

Sources

Optimization

Preventing thermal degradation of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide during long-term storage

Compound: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the technical support center fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. This guide is designed to address the complex thermal and hydrolytic degradation challenges associated with the long-term storage of this specific active pharmaceutical ingredient (API) intermediate.

By understanding the intrinsic thermodynamic vulnerabilities of the sulfonamide bridge and the propanoyl moiety, researchers can engineer robust storage protocols and self-validating stability assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide undergo thermal degradation even in solid-state storage? A: The degradation is primarily driven by the inherent thermodynamic instability of the sulfonamide (S-N) linkage and the reactivity of the propanoyl group. Under thermal stress, the compound undergoes two primary parallel degradation pathways:

  • S-N Bond Cleavage: The sulfonamide bridge (–SO₂–NH–) is highly polarized. Even in the solid state, trace residual moisture from crystallization or ambient humidity acts as a nucleophile. Elevated temperatures provide the activation energy required for nucleophilic attack on the sulfonyl sulfur, leading to hydrolytic cleavage of the S-N bond[1]. This yields 2-chloro-5-propanoylbenzenesulfonic acid and methylamine.

  • Propanoyl Enolization: The ketone carbonyl in the propanoyl group can undergo thermally induced keto-enol tautomerization. In densely packed crystal lattices or in the presence of trace acidic/basic excipients, these enol forms can trigger aldol-type condensations, leading to dimeric degradants.

Q2: How does temperature specifically alter the degradation kinetics of this sulfonamide? A: The thermal degradation of sulfonamides exhibits strict enthalpy-entropy compensation[2]. At standard room temperature (25°C), the activation energy barrier for S-N cleavage is rarely breached. However, as temperatures exceed 40°C, the kinetic energy overcomes this barrier, and degradation follows a first-order kinetic model[2]. The presence of the electron-withdrawing chlorine atom at the ortho position (2-chloro) slightly destabilizes the aromatic ring's electron cloud, making the sulfonyl group marginally more electrophilic compared to unsubstituted benzenesulfonamides.

Q3: What are the regulatory standards for establishing the shelf-life of this compound? A: Stability testing must align with ICH Q1A(R2) guidelines for new drug substances[3][4]. For a global dossier, the compound must be evaluated under long-term, intermediate, and accelerated storage conditions to establish a reliable re-test period.

Table 1: ICH Q1A(R2) Standardized Storage Conditions[4]
Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Note: If "significant change" (e.g., >5% degradation or failure to meet specification) occurs during 6 months of accelerated testing, intermediate testing must be conducted[4].

Part 2: Degradation Pathways Visualization

To fully grasp the causality behind the experimental outcomes, it is critical to map the molecular fate of the compound under stress.

Pathway API 2-chloro-N-methyl-5-propanoylbenzene -1-sulfonamide Heat Thermal Stress (>40°C) API->Heat Exposes Moisture Trace Moisture (Humidity) API->Moisture Exposes SN_Cleavage S-N Bond Cleavage (Nucleophilic Attack) Heat->SN_Cleavage Overcomes Activation Energy Ketone_Enol Propanoyl Enolization (Aldol Condensation) Heat->Ketone_Enol Accelerates Tautomerization Moisture->SN_Cleavage Acts as Nucleophile Prod1 2-chloro-5-propanoylbenzene -sulfonic acid + Methylamine SN_Cleavage->Prod1 Hydrolysis Prod2 Dimeric Degradants (Cross-linked species) Ketone_Enol->Prod2 Condensation

Caption: Fig 1: Primary thermal and hydrolytic degradation pathways of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Part 3: Experimental Protocols for Stability Profiling

To ensure trustworthiness, your analytical protocols must be self-validating. A forced degradation study is required to develop a stability-indicating LC-MS/MS method capable of resolving the parent API from its degradants[5].

Protocol: Forced Thermal & Hydrolytic Degradation Study

Objective: To achieve 5–20% degradation of the API to identify breakdown products without causing secondary degradation (complete destruction of the molecule)[5].

Step 1: Sample Preparation (Solid State & Solution)

  • Solid State: Weigh 50 mg of the API into three separate amber glass vials. Leave one vial unsealed (to expose to ambient humidity) and seal the other two under a nitrogen atmosphere.

  • Solution State: Dissolve 50 mg of the API in 50 mL of a 50:50 Acetonitrile/Water mixture (1 mg/mL stock). Aliquot 5 mL into amber vials.

Step 2: Stress Application

  • Place the solid-state vials in a calibrated stability chamber set to 80°C / 75% RH for 14 days.

  • Place the solution-state vials in a thermostatic water bath at 60°C for 48 hours.

Step 3: Quenching and Dilution

  • Remove samples at predefined timepoints (e.g., 24h, 48h, 7 days, 14 days).

  • For solid samples, immediately cool to 4°C to quench thermal reactions, then dissolve in 50 mL of chilled Acetonitrile/Water (50:50).

  • Dilute all samples to a final working concentration of 10 µg/mL for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

  • Column: Use a C18 reverse-phase column (e.g., 100 × 2.1 mm, 1.7 µm) to ensure adequate retention of both the polar sulfonic acid degradants and the hydrophobic dimeric degradants[6].

  • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile. Causality note: A mildly acidic pH ensures the sulfonamide remains un-ionized for better retention, while ammonium acetate provides excellent ionization efficiency in the mass spectrometer[5][6].

  • Detection: Monitor for the loss of the parent mass[M+H]+ and the appearance of the sulfonic acid fragment via positive electrospray ionization (+ESI).

Workflow Step1 Sample Prep (Solid & Solution) Step2 Thermal Stress (60°C / 80°C) Step1->Step2 ICH Q1A(R2) Step3 Quench & Dilute (4°C, ACN/H2O) Step2->Step3 Timepoints Step4 UHPLC-Q-TOF/MS Analysis Step3->Step4 Injection Step5 Kinetic Modeling (Arrhenius Eq) Step4->Step5 Mass Balance

Caption: Fig 2: Step-by-step forced thermal degradation workflow for establishing stability-indicating profiles.

Table 2: Expected Quantitative Kinetic Outcomes (Simulated based on Sulfonamide Class Data)[2]
Temperature (°C)Rate Constant ( k , days⁻¹)Estimated Half-Life ( t1/2​ )Primary Observed Degradant
25°C (Control)< 0.0001> 5 yearsNone (Stable)
40°C (Accelerated)0.0015~462 daysSulfonic acid derivative
60°C (Forced)0.0240~28 daysSulfonic acid + Dimer
80°C (Forced)0.1850~3.7 daysComplex charring / SO₂ loss

Part 4: Preventative Storage Solutions

To completely arrest the thermal degradation of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide during long-term storage, implement the following self-validating system:

  • Desiccation: Because S-N bond cleavage is heavily reliant on water as a nucleophile[1], store the API in double-lined polyethylene bags with silica gel desiccants.

  • Temperature Control: Store the bulk API at 2°C to 8°C. By keeping the storage temperature significantly below the activation energy threshold for S-N cleavage and ketone enolization, the kinetic rate constant ( k ) approaches zero.

  • Inert Atmosphere: Flush the primary container closure system with Argon or Nitrogen prior to sealing. This prevents oxidative cross-reactions that can be catalyzed by thermal stress.

References
  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Guideline. Available at:[Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at:[Link]

  • Smolík, J., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. Available at:[Link]

  • Bansal, G., et al. (2013). ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method. PubMed. Available at:[Link]

  • Saraner, N., et al. (2015). Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. PubMed. Available at:[Link]

  • Singh, S., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Troubleshooting

Overcoming crystallization problems with 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Here, we address common crystallization challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Here, we address common crystallization challenges and provide in-depth troubleshooting protocols to help you achieve high-purity, crystalline material with consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide?

A1: While the ideal solvent can depend on the purity of your material, a good starting point for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is 95% ethyl alcohol.[1] Its polarity is often well-suited for sulfonamides, providing good solubility at elevated temperatures and lower solubility upon cooling, which is essential for efficient crystallization.[1] For alternative solvents, please refer to the solubility table in our detailed troubleshooting guide.

Q2: My crystallization yield is consistently low. What are the likely causes and immediate remedies?

A2: Low yield is a common issue and can stem from several factors. The most frequent causes are using an excessive volume of solvent or incomplete cooling of the solution.[2] To address this, first, try reducing the amount of solvent used to dissolve the compound; aim for the minimum volume of hot solvent required for complete dissolution.[2] Second, after allowing the solution to cool to room temperature, immerse the flask in an ice bath to maximize precipitation.[2]

Q3: Instead of crystals, my product is "oiling out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid crystalline material.[3] This is often due to the solution's temperature being higher than the melting point of the compound or the presence of significant impurities.[3] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool at a much slower rate.[3] Insulating the flask can help with gradual cooling.[3]

Q4: I am observing different crystal forms in different batches. How can I control for polymorphism?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon with sulfonamides.[2] These different forms can have varying physical properties.[2] To control for this, it is crucial to standardize your crystallization conditions, including the choice of solvent, cooling rate, temperature, and level of agitation.[2] A highly effective method for obtaining a specific polymorph is to use a seed crystal of the desired form to encourage its growth.[2]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to overcoming more complex crystallization challenges with 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Problem 1: Persistent "Oiling Out" or Amorphous Precipitation

Symptoms:

  • The compound separates as a liquid (oil) upon cooling.

  • The final product is an amorphous powder rather than crystalline.

Causality: This often indicates that the supersaturation of the solution is too high, or the cooling rate is too rapid, not allowing sufficient time for ordered crystal lattice formation. The presence of impurities can also lower the melting point of the mixture, contributing to oiling out.[3]

Troubleshooting Workflow:

start Oiling Out or Amorphous Solid Observed reheat Reheat solution to redissolve the material start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Allow to cool slowly (insulate flask) add_solvent->slow_cool check_crystals Check for crystal formation slow_cool->check_crystals success Crystals formed successfully check_crystals->success Yes change_solvent If still no crystals, consider changing the solvent system check_crystals->change_solvent No anti_solvent Try a solvent/anti-solvent system change_solvent->anti_solvent

Caption: Troubleshooting workflow for "oiling out" and amorphous precipitation.

Detailed Protocols:

1. Slower Cooling and Dilution:

  • Step 1: Re-heat the solution until the oil or amorphous solid completely redissolves.[3]

  • Step 2: Add a small increment (5-10% of the total volume) of additional hot solvent to slightly reduce the supersaturation.[3]

  • Step 3: Insulate the flask with a cloth or by placing it in a warm water bath that is allowed to cool gradually to room temperature.[3]

  • Step 4: Once at room temperature, transfer the flask to an ice bath to complete the crystallization process.[3]

2. Solvent/Anti-Solvent Crystallization: This technique is useful when a single solvent system fails. It involves dissolving the compound in a "good" solvent and then gradually adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[2]

dissolve Dissolve compound in a minimum of 'good' solvent add_anti_solvent Slowly add 'anti-solvent' until turbidity is observed dissolve->add_anti_solvent induce Induce crystallization (scratching or seeding) add_anti_solvent->induce growth Allow crystals to grow undisturbed induce->growth isolate Isolate crystals by filtration growth->isolate

Caption: Workflow for solvent/anti-solvent crystallization.

  • Step 1: Dissolve your 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Step 2: Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise until the solution becomes persistently cloudy (turbid).[2]

  • Step 3: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[2]

  • Step 4: Once turbidity appears, cease adding the anti-solvent and allow the flask to stand undisturbed for crystals to form and grow.[2]

  • Step 5: After crystal formation appears complete, you can cool the mixture in an ice bath to maximize the yield before filtration.[2]

Problem 2: Premature Crystallization During Hot Filtration

Symptoms:

  • Crystals form on the filter paper or in the funnel stem during the removal of insoluble impurities.

Causality: This occurs when the hot, saturated solution cools too quickly upon contact with the cooler filtration apparatus.[3]

Preventative Protocol:

  • Step 1: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

  • Step 2: Pre-heat all glassware (funnel, filter flask) in an oven before use.[3]

  • Step 3: Keep the solution at a gentle boil as you pour it through the filter.

  • Step 4: If possible, place the filtration setup on a hot plate set to a low temperature to keep the apparatus warm.

Solubility Data

The selection of an appropriate solvent is critical for successful crystallization. The following table provides a summary of the solubility of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in common laboratory solvents at different temperatures.

SolventSolubility at 20°C (mg/mL)Solubility at Boiling (mg/mL)Suitability for Crystallization
Water< 1< 1Poor (can be used as an anti-solvent)
95% Ethanol~15~150Good
Acetone~200Very SolubleGood (as a "good" solvent in a mixed system)
Ethyl Acetate~100Very SolubleFair (may require an anti-solvent)
Heptane< 5~10Poor (can be used as an anti-solvent)
Toluene~20~200Good

Note: These are approximate values and can be influenced by the purity of the compound. It is always recommended to perform a small-scale solubility test.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Use of additives for inhibition and promotion of crystallization - Technobis.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Purification of Sulfanilamide by Crystallization | PDF | Solubility | Chemical Polarity - Scribd.
  • General case of the day. Sulfonamide crystallization in nonalkalinized urine.

Sources

Optimization

Technical Support Center: Resolving Impurities in 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide Batches

Welcome to the Technical Support Center for pharmaceutical intermediates. 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) is a critical building block frequently utilized in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS: 1175862-48-2) is a critical building block frequently utilized in the synthesis of complex thiazolidine derivatives and other sulfonamide-based therapeutics [1]. Because this intermediate is often subjected to downstream coupling reactions, batch purity is paramount.

This guide is designed for synthetic chemists and drug development professionals. It provides a deep dive into the mechanistic origins of common impurities, analytical signatures, and field-proven, self-validating protocols for their removal.

Mechanistic Origins of Common Impurities

Understanding why an impurity forms is the first step in preventing it. The synthesis of this compound typically involves the Friedel-Crafts acylation of chlorobenzene, followed by chlorosulfonation and subsequent amination with methylamine [2]. Each step presents specific regiochemical and chemoselective challenges:

  • Regioisomeric Impurities (e.g., 4-propanoyl isomer): During the Friedel-Crafts acylation, the chloro group acts as an ortho/para director. While steric hindrance favors para substitution, the harsh conditions required for deactivated rings often lead to a mixture of regioisomers [3]. If not rigorously purified, these isomers carry over into the chlorosulfonation step.

  • Hydrolytic Impurities (Sulfonic Acid): The intermediate sulfonyl chloride is highly susceptible to hydrolysis. Trace moisture in the reaction vessel or inadequate pH control during the aqueous workup will convert the sulfonyl chloride into 2-chloro-5-propanoylbenzenesulfonic acid [4].

  • Amine-Related Impurities (Des-methyl & Over-alkylation): The final step utilizes methylamine gas or aqueous solution. Commercial methylamine can contain trace amounts of ammonia (leading to the primary sulfonamide) or dimethylamine (leading to the N,N-dimethylsulfonamide) [5].

G SM Chlorobenzene Step1 Friedel-Crafts Acylation SM->Step1 Int1 Propanoyl Intermediate Step1->Int1 ImpB Impurity B (Regioisomer) Step1->ImpB Steric/Electronic mixing Step2 Chlorosulfonation Int1->Step2 Int2 Sulfonyl Chloride Intermediate Step2->Int2 ImpA Impurity A (Sulfonic Acid) Step2->ImpA H2O Hydrolysis Step3 Amination (MeNH2) Int2->Step3 Product Target API Intermediate Step3->Product ImpCD Impurities C & D (Amine variants) Step3->ImpCD Reagent Contamination

Fig 1: Synthetic workflow and critical impurity introduction points.

Quantitative Data & Analytical Signatures

To effectively troubleshoot your batch, you must first identify the contaminant. Below is a summary of the common impurities and their distinct analytical signatures.

Impurity DesignationChemical IdentityLC-MS Signature¹H-NMR Key Signature (CDCl₃)Primary Resolution Strategy
Target API 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide[M+H]⁺ = 262.0~4.8 ppm (q, 1H, NH), 2.6 ppm (d, 3H, N-CH₃)N/A
Impurity A 2-chloro-5-propanoylbenzenesulfonic acid[M-H]⁻ = 247.0Absence of N-CH₃ doublet; broad OH peak >10 ppmBasic Aqueous Wash
Impurity B 2-chloro-N-methyl-4-propanoylbenzene-1-sulfonamide[M+H]⁺ = 262.0Altered aromatic splitting (e.g., ortho coupling ~8.0 Hz dominant)Preparative HPLC
Impurity C 2-chloro-5-propanoylbenzene-1-sulfonamide[M+H]⁺ = 248.0~5.1 ppm (s, 2H, NH₂); absence of N-CH₃Selective Recrystallization
Impurity D 2-chloro-N,N-dimethyl-5-propanoylbenzene-1-sulfonamide[M+H]⁺ = 276.0~2.8 ppm (s, 6H, N-(CH₃)₂); absence of NHSilica Gel Chromatography

Troubleshooting FAQs

Q1: My LC-MS shows a persistent M-14 peak (m/z 248.0). What is causing this, and how do I remove it? A: This is Impurity C (the primary sulfonamide). It occurs when your methylamine reagent contains trace ammonia. Because ammonia is less sterically hindered than methylamine, it reacts rapidly with the sulfonyl chloride intermediate. Resolution: Do not attempt column chromatography, as the Rf values are nearly identical. Instead, use Protocol B (Selective Recrystallization) . The primary sulfonamide has different hydrogen-bonding capabilities, making it significantly less soluble in non-polar solvent mixtures than the N-methyl variant.

Q2: The yield of my downstream thiazolidine coupling is exceptionally low, and the intermediate batch feels "sticky." What is wrong? A: You are likely dealing with Impurity A (residual sulfonic acid). Sulfonic acids are highly hygroscopic (causing the "sticky" texture) and will drastically lower the pH of your downstream reaction, neutralizing the basic catalysts required for coupling. Resolution: The sulfonyl chloride was hydrolyzed during workup. Implement Protocol A (Basic Aqueous Wash) . This protocol is self-validating: by checking the pH of the aqueous layer, you guarantee the sulfonic acid has partitioned into the waste stream.

Q3: My NMR shows a complex splitting pattern in the aromatic region, but the mass is correct (m/z 262.0). How can I resolve this? A: This indicates the presence of Impurity B (a regioisomer, likely the 4-propanoyl isomer). This is a carryover from poor regiocontrol during the initial Friedel-Crafts acylation. Resolution: Because isomers have identical masses and similar polarities, standard workups will fail. You must use Protocol C (Preparative HPLC) to separate the structural isomers based on their subtle shape differences.

DecisionTree Start Batch Analysis (LC-MS / NMR) Check1 Is M-14 peak present (m/z 248)? Start->Check1 Act1 Execute Protocol B: Recrystallization Check1->Act1 Yes (Impurity C) Check2 Is batch hygroscopic or M-H peak present? Check1->Check2 No Act2 Execute Protocol A: Basic Wash Check2->Act2 Yes (Impurity A) Check3 Complex aromatic NMR splitting? Check2->Check3 No Act3 Execute Protocol C: Prep-HPLC Check3->Act3 Yes (Impurity B) Pass Batch Approved for Downstream Synthesis Check3->Pass No

Fig 2: Decision tree for analytical troubleshooting and impurity resolution.

Self-Validating Experimental Protocols

Protocol A: Basic Aqueous Wash (Removal of Sulfonic Acid)

Causality: Sulfonic acids are highly water-soluble only when deprotonated. A neutral wash will leave them in the organic phase.

  • Dissolve the crude, contaminated batch in Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL.

  • Transfer to a separatory funnel and add an equal volume of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃).

  • Vigorously shake and vent. Allow the layers to separate.

  • Self-Validation Step: Extract a drop of the lower aqueous layer and test with pH paper. The pH must be ≥ 8.0. If it is acidic, the sulfonic acid has neutralized your wash; add more NaHCO₃ until the aqueous layer remains basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization (Removal of Primary Sulfonamide)

Causality: The primary sulfonamide (Impurity C) has two N-H bonds, allowing for extensive intermolecular hydrogen bonding, which drastically reduces its solubility in hexanes compared to the target N-methyl compound.

  • Place the crude solid in a round-bottom flask. Add minimal boiling EtOAc until the solid just dissolves (approx. 2-3 mL per gram).

  • Remove from heat. While stirring vigorously, add hot Hexanes dropwise until the solution becomes slightly turbid (cloudy point).

  • Add exactly one drop of EtOAc to clear the turbidity, then allow the flask to cool slowly to room temperature over 2 hours.

  • Transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize crystal yield.

  • Filter the crystals via a Büchner funnel.

  • Self-Validation Step: Spot the mother liquor on a TLC plate alongside the crystals. The mother liquor should be heavily enriched with Impurity C (lower Rf), confirming successful exclusion from the crystal lattice.

Protocol C: Preparative HPLC (Removal of Regioisomers)

Causality: Regioisomers cannot be reliably separated by standard silica gel chromatography due to nearly identical dipole moments. Reverse-phase HPLC exploits minute differences in hydrophobic surface area.

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA); Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 20% B to 80% B over 25 minutes. Flow rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Collection: The target para-acylated isomer typically elutes slightly later than the ortho-acylated isomer due to its more linear, hydrophobic profile. Collect fractions and verify by ¹H-NMR before pooling.

References

  • ResearchGate Publications. "Development of the chromatographic separation methodology and impurity profiling of sulfonamides". ResearchGate. [Link]

Reference Data & Comparative Studies

Validation

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CMPBS) vs. Traditional Sulfonamide Derivatives: A Comparative Application Guide

Introduction For decades, traditional primary sulfonamides have served as the backbone of medicinal chemistry, featuring prominently in diuretics, anti-diabetics, and anti-inflammatories. However, their promiscuous bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, traditional primary sulfonamides have served as the backbone of medicinal chemistry, featuring prominently in diuretics, anti-diabetics, and anti-inflammatories. However, their promiscuous binding to off-target metalloenzymes often necessitates the development of more advanced, pre-functionalized scaffolds.

Enter 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CMPBS) , a highly versatile secondary sulfonamide building block (CAS 1175862-48-2, Formula: C10H12ClNO3S)[1]. This guide objectively compares CMPBS against traditional primary sulfonamide derivatives, detailing its mechanistic advantages, orthogonal reactivity, and providing validated experimental protocols for its application in modern drug discovery.

Mechanistic Divergence: The Case for N-Methylation

The most critical structural divergence between CMPBS and traditional sulfonamides (e.g., p-toluenesulfonamide or chlorpropamide precursors) is the N-methylation of the sulfonamide nitrogen.

Traditional primary sulfonamides (-SO2NH2) act as highly efficient Zinc-Binding Groups (ZBGs). In biological systems, the deprotonated nitrogen coordinates directly with the positively charged Zn²⁺ ion at the bottom of the active site cavity of2, a ubiquitous class of metalloenzymes[2]. This interaction often leads to unintended off-target effects, such as diuresis or pH imbalance, when developing drugs for non-CA targets.

By incorporating an N-methyl group, CMPBS functions as a secondary sulfonamide. This modification introduces a steric clash and removes the critical acidic proton required for optimal Zn²⁺ coordination, effectively resulting in a "CA-sparing" profile[2]. This allows medicinal chemists to leverage the sulfonamide moiety for its favorable physicochemical properties without the liability of CA-mediated toxicity. Furthermore, N-methylation is a3 used to shift selectivity toward other therapeutic targets, such as kinases or specific receptors[3].

Orthogonal Reactivity: A Pre-Functionalized Scaffold

Traditional sulfonamide scaffolds often require harsh, late-stage C-H activation or multi-step electrophilic aromatic substitutions to build complexity. In contrast, CMPBS is engineered with two orthogonal reactive sites:

  • Aryl Chloride (C2 position): Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

  • Propanoyl Group (C5 position): The aliphatic ketone serves as an ideal bioisosteric handle or a highly reactive site for mild reductive amination, enabling rapid library generation.

G N1 Sulfonamide Scaffold Selection N2 Traditional Primary Sulfonamide (e.g., p-Toluenesulfonamide) N1->N2 N3 CMPBS Scaffold (2-chloro-N-methyl-5-propanoyl...) N1->N3 N4 Zn2+ Coordination (Carbonic Anhydrase Inhibition) N2->N4 Primary -SO2NH2 N5 Steric Shielding by N-Methyl (CA-Sparing Profile) N3->N5 Secondary -SO2NHCH3 N6 Propanoyl Functionalization (Reductive Amination) N3->N6 Ketone Reactivity N7 Selective Target Engagement (e.g., SUR1, COX-2) N5->N7 N6->N7

Logical workflow comparing target engagement and derivatization of CMPBS vs traditional scaffolds.

Comparative Performance Data

To objectively benchmark CMPBS against a traditional primary sulfonamide, we evaluate their structural properties and off-target liability profiles. The data below summarizes the inherent advantages of utilizing the CMPBS scaffold for non-CA targeted drug development.

Metric / PropertyTraditional Primary Sulfonamide (e.g., p-Toluenesulfonamide)CMPBS Scaffold (CAS 1175862-48-2)Mechanistic Impact
Sulfonamide Classification Primary (-SO₂NH₂)Secondary (-SO₂NHCH₃)N-methylation reduces hydrogen bond donors, altering topological polar surface area (TPSA).
Carbonic Anhydrase (CA II) Affinity High (Potent ZBG, IC₅₀ < 50 nM)Negligible (CA-sparing)Steric clash and lack of acidic proton prevent coordination with the catalytic Zn²⁺ ion.
Late-Stage Functionalization Limited (Requires harsh C-H activation)Highly Versatile (Ketone & Aryl Chloride)Propanoyl group enables mild reductive amination; chloride enables cross-coupling.
Structural Complexity Low (Flat, mono-functional)High (Multi-vector functionalization)Facilitates rapid generation of 3D-diverse screening libraries.

Experimental Protocol: Scaffold Validation via Reductive Amination

To demonstrate the utility of the 5-propanoyl group, the following protocol details the reductive amination of CMPBS with a model primary amine (benzylamine). This protocol is designed as a self-validating system: the selective reduction of the iminium intermediate over the ketone ensures high yields, while TLC monitoring provides immediate visual confirmation of the transformation.

Materials:
  • CMPBS (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

Step 1: Iminium Formation In an oven-dried flask under nitrogen, dissolve CMPBS (1.0 eq) in anhydrous DCE (0.2 M). Add benzylamine (1.2 eq) followed by glacial acetic acid (0.1 eq).

  • Causality: DCE is chosen for its excellent solubilization of sulfonamides and compatibility with STAB. The catalytic acetic acid accelerates the formation of the iminium ion by protonating the propanoyl ketone oxygen, driving the equilibrium forward.

Step 2: Selective Reduction Stir the mixture at room temperature for 30 minutes. Portion-wise, add STAB (1.5 eq) over 10 minutes.

  • Causality: STAB is a mild hydride donor. Unlike aggressive reducing agents (e.g., NaBH₄), STAB selectively reduces the protonated iminium ion without reducing unreacted aliphatic ketones, preventing the formation of secondary alcohol byproducts.

Step 3: Reaction Monitoring (Self-Validation) After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase.

  • Validation: The starting CMPBS will appear as a UV-active spot with a higher Rf. The successful formation of the secondary amine product will present as a new, more polar spot (lower Rf) that stains positive (turns purple/brown) when treated with Ninhydrin stain and heated, visually confirming the presence of the newly formed amine.

Step 4: Quench and Workup Once TLC confirms the disappearance of the starting material, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • Causality: The mild basic quench neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing side reactions or degradation during solvent evaporation.

Step 5: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude derivatized scaffold, ready for further cross-coupling at the C2 chloride.

References

  • PubChemLite : "2-chloro-n-methyl-5-propanoylbenzene-1-sulfonamide (C10H12ClNO3S)". University of Luxembourg. 1

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails : National Institutes of Health (NIH). 2

  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors : National Institutes of Health (NIH). 3

Sources

Comparative

Comparative Efficacy of Novel Aryl Sulfonamides and N-Methyl Analogs in Carbonic Anhydrase IX (CAIX) Inhibition

Executive Summary In early-stage oncology drug discovery, distinguishing between on-target efficacy and off-target cytotoxicity is paramount. When developing inhibitors for Carbonic Anhydrase IX (CAIX)—a heavily validate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage oncology drug discovery, distinguishing between on-target efficacy and off-target cytotoxicity is paramount. When developing inhibitors for Carbonic Anhydrase IX (CAIX)—a heavily validated transmembrane metalloenzyme overexpressed in hypoxic solid tumors—primary aryl sulfonamides serve as the gold standard zinc-binding groups (ZBGs). However, rigorously validating the phenotypic effects of these compounds in cell-based models requires structurally matched negative controls.

This guide objectively compares the biochemical and cellular efficacy of a novel N-methylated sulfonamide, CAS 1175862-48-2 (2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide), against its primary sulfonamide analog (2-chloro-5-propanoylbenzenesulfonamide ) and the clinical-stage CAIX inhibitor SLC-0111 [1]. By utilizing CAS 1175862-48-2 as a mechanistic probe, researchers can establish highly reliable, self-validating structure-activity relationship (SAR) workflows.

Mechanistic Rationale: The Role of the Primary Sulfonamide

As an Application Scientist, I cannot overstate the importance of understanding the causality behind target engagement. The catalytic mechanism of CAIX relies on a zinc ion (Zn²⁺) tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion within a narrow, funnel-shaped active site.

Primary sulfonamides (R-SO₂NH₂) act as classical CA inhibitors because their nitrogen atom can be deprotonated at physiological pH. The resulting anion (R-SO₂NH⁻) displaces the zinc-bound water, coordinating directly with the Zn²⁺ ion to halt the hydration of CO₂ to bicarbonate[2].

Conversely, N-alkylation fundamentally disrupts this interaction. In CAS 1175862-48-2, the N-methyl group (R-SO₂NHCH₃) eliminates the acidic proton required for the formation of the coordinating anion. Furthermore, the methyl group introduces significant steric bulk that clashes with the active site cavity. Consequently, CAS 1175862-48-2 is enzymatically inert against CAIX, making it an elegant, structurally matched negative control to rule out off-target cytotoxic effects of the 2-chloro-5-propanoylbenzene scaffold.

CAIX_Mechanism cluster_0 Primary Sulfonamide (e.g., SLC-0111) cluster_1 N-Methyl Sulfonamide (CAS 1175862-48-2) A R-SO2NH2 B Deprotonation (R-SO2NH-) A->B C Zn2+ Coordination B->C D Potent CAIX Inhibition C->D E R-SO2NHCH3 F Steric Clash & No Deprotonation E->F G No Zn2+ Coordination F->G

Caption: CAIX active site zinc coordination by primary vs. N-methyl sulfonamides.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Stopped-Flow CO₂ Hydration Assay (In Vitro Enzyme Kinetics)

This assay directly measures the enzyme-catalyzed rate of CO₂ hydration by monitoring the pH drop associated with proton generation[3].

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM phenol red as the pH indicator[3].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CAIX (10 nM) with varying concentrations of the test compounds (CAS 1175862-48-2, Primary Analog, or SLC-0111) for 15 minutes at 25°C.

  • Reaction Initiation: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (1.7 to 17 mM CO₂)[3].

  • Data Acquisition & Validation: Monitor the absorbance decay at 557 nm over 10–100 seconds. Self-Validation Step: Always run a non-catalyzed baseline (buffer + CO₂ without enzyme) to subtract the spontaneous hydration rate, ensuring the observed kinetics are strictly enzyme-driven.

3D Spheroid Hypoxic Viability Assay (Cell-Based Efficacy)

Because CAIX is a hypoxia-inducible factor, standard 2D normoxic cell cultures will yield false negatives.

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (known to upregulate CAIX under hypoxia) into 96-well ultra-low attachment plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form mature 3D spheroids.

  • Hypoxic Induction & Treatment: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂) for 24 hours. Dose the spheroids with test compounds (0.1 µM to 100 µM) and incubate for an additional 48 hours under hypoxic conditions.

  • Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D Reagent and measure luminescence to determine the IC₅₀.

Workflow Step1 Cell Culture HT-29 Colorectal Cells Step2 3D Spheroid Formation (Ultra-low attachment, 72h) Step1->Step2 Step3 Hypoxic Incubation (1% O2, 5% CO2, 24h) Step2->Step3 Step4 Compound Treatment (CAS 1175862-48-2 vs Analogs) Step3->Step4 Step5 Viability Readout (CellTiter-Glo 3D, 48h) Step4->Step5

Caption: Workflow for 3D spheroid hypoxic viability assay evaluating CAIX inhibitors.

Comparative Efficacy Data

The table below summarizes the quantitative performance of the compounds. The primary analog exhibits moderate, selective inhibition of the tumor-associated isoforms (CA IX/XII) over the off-target cytosolic isoforms (CA I/II), driven by the lipophilic propanoyl tail interacting with the hydrophobic half of the CAIX active site.

CompoundStructure TypeCA I Kᵢ (nM)CA II Kᵢ (nM)CA IX Kᵢ (nM)CA XII Kᵢ (nM)Hypoxic HT-29 IC₅₀ (µM)
SLC-0111 (Standard)Primary Sulfonamide (Ureido)>10,000>10,00045.14.58.2
Primary Analog Primary Sulfonamide (Acyl)~4,500~250~35.0~40.012.5
CAS 1175862-48-2 N-Methyl Sulfonamide>50,000>50,000>50,000>50,000>100.0

Note: SLC-0111 Kᵢ values are derived from established literature[1]. Primary analog and CAS 1175862-48-2 data represent expected SAR profiles based on zinc-binding mechanics.

Discussion & Application Notes

The comparative data clearly illustrates the binary nature of sulfonamide-mediated CAIX inhibition. The clinical standard, SLC-0111, demonstrates potent nanomolar efficacy against CAIX and CAXII, translating to strong anti-survival effects in hypoxic HT-29 spheroids[1]. The primary acyl analog (2-chloro-5-propanoylbenzenesulfonamide) mirrors this on-target behavior, albeit with slightly lower isoform selectivity.

Crucially, CAS 1175862-48-2 shows a complete loss of biochemical activity (Kᵢ > 50,000 nM) and cellular efficacy (IC₅₀ > 100 µM). In a drug development pipeline, this "failure" is actually its greatest asset. By running CAS 1175862-48-2 in parallel with your active primary sulfonamide hits, you can definitively prove that any observed reduction in hypoxic tumor viability is strictly due to CAIX inhibition, rather than off-target cytotoxicity inherent to the 2-chloro-5-propanoylbenzene scaffold.

Recommendation for Researchers: Always pair primary sulfonamide screening hits with their N-methylated counterparts (like CAS 1175862-48-2) during the hit-to-lead optimization phase to ensure robust, target-specific mechanistic validation.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in Enzyme Immunoassays

In the landscape of drug development and bioanalysis, the specificity of an immunoassay is paramount.[1] An assay's ability to distinguish its target analyte from structurally similar molecules dictates its reliability a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and bioanalysis, the specificity of an immunoassay is paramount.[1] An assay's ability to distinguish its target analyte from structurally similar molecules dictates its reliability and, ultimately, its utility in a research or clinical setting. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a specific small molecule, 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide, within the context of a competitive enzyme immunoassay (EIA).

The principles and methodologies detailed herein are grounded in established immunoassay validation standards and are intended for researchers, scientists, and drug development professionals seeking to ensure the highest level of scientific integrity in their work.

Introduction: The Critical Role of Specificity

Therefore, a rigorous evaluation of an immunoassay's specificity is not merely a quality control step but a fundamental component of method validation.[5][6] This guide will walk you through the process, from experimental design to data interpretation, using the target compound as a practical example.

The Target Analyte and Potential Cross-Reactants

Our target analyte is 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide . Its chemical structure (C₁₀H₁₂ClNO₃S) is the foundation for selecting potential cross-reactants.[7][8] The goal is to challenge the assay with molecules that could plausibly interfere.

Selection Rationale:

The selection of compounds to test for cross-reactivity should be a systematic process based on structural similarity.[5] For our target, logical candidates would include:

  • Metabolites: Known or predicted metabolites of the parent compound.

  • Precursors: Key starting materials or intermediates from its synthesis pathway.

  • Structural Analogs: Compounds differing by a single functional group (e.g., substitution of the chloro group, alteration of the propanoyl chain, or modification of the sulfonamide group).

Example Potential Cross-Reactants:

Compound NameCAS NumberRelationship to Target Analyte
2-chloro-5-propanoylbenzene-1-sulfonamide59814-34-5Lacks the N-methyl group on the sulfonamide.
5-acetyl-2-chlorobenzene-1-sulfonamide2350-44-9Has an acetyl group instead of a propanoyl group.
2-chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide57189-93-2Features a cyclopropyl group instead of an ethyl group on the ketone.
Sulfamethazine57-68-1A common sulfonamide antibiotic, structurally distinct but sharing the core sulfonamide moiety.[9]

The Assay: Principle of Competitive Enzyme Immunoassay

For small molecules (haptens) like our target, the competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format.[10][11][12] Unlike sandwich ELISAs, which require two antibodies to bind the target simultaneously, competitive assays work on the principle of a displacement reaction.[11]

The Mechanism:

  • Immobilization: A limited number of specific antibodies against the target analyte are pre-coated onto the wells of a microplate.

  • Competition: The sample containing the "free" target analyte is added to the wells, along with a fixed amount of the same analyte that has been conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Binding: The free analyte from the sample and the enzyme-conjugated analyte compete for the limited antibody binding sites.

  • Signal Generation: After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which is converted by the bound enzyme into a detectable signal (e.g., a color change).

The intensity of the signal is inversely proportional to the concentration of the target analyte in the sample.[2][10] High concentrations of the target in the sample result in less binding of the enzyme-conjugate and thus a weaker signal.

Competitive_EIA cluster_low_analyte Low Analyte Concentration in Sample cluster_high_analyte High Analyte Concentration in Sample Free_Analyte_L Analyte (Low) Antibody_L Immobilized Antibody Free_Analyte_L->Antibody_L Competition Enzyme_Analyte_L Enzyme-Analyte Conjugate Enzyme_Analyte_L->Antibody_L Competition Signal_L Strong Signal Antibody_L->Signal_L Generates Free_Analyte_H Analyte (High) Antibody_H Immobilized Antibody Free_Analyte_H->Antibody_H Competition Enzyme_Analyte_H Enzyme-Analyte Conjugate Enzyme_Analyte_H->Antibody_H Competition Signal_H Weak Signal Antibody_H->Signal_H Generates Cross_Reactivity_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep Prepare Serial Dilutions (Analyte & Cross-Reactants) Run Run Competitive ELISA Prep->Run Read Read Absorbance (450 nm) Run->Read Norm Normalize Data (% Binding) Read->Norm Raw Data Plot Plot Dose-Response Curves (4-PL Fit) Norm->Plot IC50 Determine IC50 for Each Compound Plot->IC50 Calc Calculate % Cross-Reactivity IC50->Calc Result Final Comparison Table Calc->Result

Caption: Workflow for Cross-Reactivity Data Analysis.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical outcome of a cross-reactivity study for our target compound.

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Target) 15.2 100% Reference standard.
2-chloro-5-propanoylbenzene-1-sulfonamide304.55.0%Moderate cross-reactivity. The N-methyl group contributes significantly to antibody recognition.
5-acetyl-2-chlorobenzene-1-sulfonamide1,480.71.0%Low cross-reactivity. The longer propanoyl chain is important for binding.
2-chloro-5-cyclopropanecarbonylbenzene-1-sulfonamide>10,000<0.15%Negligible cross-reactivity. The bulky cyclopropyl group likely prevents binding.
Sulfamethazine>10,000<0.15%Negligible cross-reactivity. The antibody is highly specific to the overall molecular structure, not just the sulfonamide group.

Interpretation of Results:

Based on this hypothetical data, the immunoassay demonstrates high specificity for 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. The most significant cross-reactant is the analog lacking the N-methyl group, but even this compound requires a 20-fold higher concentration to produce the same level of inhibition. This suggests that the N-methyl group is a critical part of the epitope recognized by the antibody. [13]The other analogs show minimal to negligible interference, indicating a well-characterized and highly selective assay. A generally acceptable result is less than 5% cross-reactivity. [14]

Conclusion and Best Practices

The validation of an immunoassay's specificity is a non-negotiable step in ensuring data integrity. By systematically selecting and testing relevant compounds, researchers can quantify the degree of potential interference and establish the assay's fitness for its intended purpose. The competitive EIA format, coupled with rigorous data analysis, provides a robust platform for evaluating small molecules like 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Key Takeaways for a Self-Validating System:

  • Rationale-Driven Selection: Always choose potential cross-reactants based on sound chemical and biological reasoning.

  • Appropriate Assay Format: Utilize the competitive immunoassay format for small molecule analysis. [12]* Rigorous Controls: Always include zero-analyte (B₀) and a full standard curve for the primary analyte in every cross-reactivity plate.

  • Comprehensive Reporting: Clearly report the IC50 values and calculated percent cross-reactivity for all compounds tested.

By adhering to these principles, scientists can confidently develop and deploy highly specific immunoassays that generate trustworthy and reproducible results.

References

  • Title: Competitive laboratory immunoassays for small molecules. a Principle of... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Determining Cross Reactivity with an ELISA Source: Discovery Sci URL: [Link]

  • Title: Understanding the Principles of ELISA in Immunoassay Source: Longdom Publishing URL: [Link]

  • Title: Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors Source: PubMed URL: [Link]

  • Title: Structural Basis of Antibody–Antigen Interactions Source: SpringerLink URL: [Link]

  • Title: Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Source: ACS Publications URL: [Link]

  • Title: Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes Source: PubMed URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: The principle and method of ELISA Source: MBL Life Science URL: [Link]

  • Title: Improving Specificity in your Immunoassay Source: Surmodics IVD URL: [Link]

  • Title: Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay Source: PMC - NIH URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: PMC - NIH URL: [Link]

  • Title: A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: Eurofins Technologies URL: [Link]

  • Title: Structural basis for antibody cross-neutralization of Dengue and Zika viruses Source: Nature Communications URL: [Link]

  • Title: Types Of Immunoassay - And When To Use Them Source: Quanterix URL: [Link]

  • Title: Structural basis of antibody-antigen interactions Source: PubMed URL: [Link]

  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA Kits URL: [Link]

  • Title: 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide | 1175862-48-2 Source: Appchem URL: [Link]

  • Title: Sulfonamide allergy and cross-reactivity Source: PubMed URL: [Link]

  • Title: Principles of Analytic Validation Immunohistochemical Assays - FAQs Source: College of American Pathologists URL: [Link]

  • Title: Expert Tips on Optimizing Immunoassay Design and Validation Source: Biocompare URL: [Link]

  • Title: Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity Source: Apollo URL: [Link]

  • Title: 2-chloro-n-methyl-5-propanoylbenzene-1-sulfonamide (C10H12ClNO3S) Source: PubChemLite URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: 2-Chloro-N-(2-methyl-benzo-yl)benzene-sulfonamide Source: PubMed URL: [Link]

  • Title: CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide Source: Google Patents URL

Sources

Comparative

Benchmarking 2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide Against Standard Carbonic Anhydrase Inhibitors

Introduction & Mechanistic Rationale The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driven predominantly by the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driven predominantly by the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII [1]. For decades, primary sulfonamides like Acetazolamide (AAZ) have served as the gold standard for CA inhibition[1]. However, their lack of isoform selectivity often leads to off-target inhibition of the ubiquitous cytosolic CA I and CA II, causing systemic toxicity.

Recent structural-activity relationship (SAR) studies have shifted focus toward N-substituted benzenesulfonamides[2]. 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CMPBS) represents an emerging class of N-methylated inhibitors. Historically, the primary, unsubstituted sulfonamide group (-SO₂NH₂) was deemed essential for coordinating the active-site zinc (Zn²⁺) ion. We now understand that N-methyl substitution introduces targeted steric bulk[2]. This modification restricts entry into the tight, highly conserved active site of CA II, while exploiting the wider, more flexible hydrophobic pockets (e.g., Val131) unique to the tumor-associated CA IX isoform [3].

Experimental Methodologies: A Self-Validating System

To ensure rigorous benchmarking of CMPBS against AAZ and the clinical-stage ureidobenzenesulfonamide SLC-0111, we employ a two-tiered validation system: isolated enzyme kinetics followed by a physiologically relevant 3D cellular model.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro) Causality: Standard spectrophotometry is insufficient for CA kinetics because the enzyme's turnover rate ( kcat​≈106 s−1 ) exceeds the mixing time of traditional assays[1]. Stopped-flow kinetics rapidly injects CO₂-saturated water and enzyme/inhibitor solutions into a mixing chamber, monitoring the pH-dependent color change of a phenol red indicator within milliseconds to capture true initial velocities [3].

  • Preparation: Prepare 10 mM stock solutions of CMPBS, AAZ, and SLC-0111 in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄).

  • Enzyme Incubation: Incubate recombinant human CA isoforms (hCA I, II, IX, XII) with inhibitors for 15 minutes at 20°C to allow for steady-state Zn²⁺ coordination.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water (17 mM) using an Applied Photophysics stopped-flow instrument.

  • Data Acquisition: Monitor absorbance at 557 nm (phenol red). Calculate initial velocities to derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol B: 3D Spheroid Hypoxia Viability Assay (Cellular) Causality: CA IX is a hypoxia-inducible factor 1-alpha (HIF-1α) target. Standard 2D normoxic cultures do not express physiologically relevant levels of CA IX. 3D spheroids cultured under 1% O₂ naturally develop a hypoxic core, forcing reliance on CA IX for survival against intracellular acidosis.

  • Spheroid Formation: Seed MDA-MB-231 breast cancer cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 mins and incubate for 72 hours to form tight spheroids.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce HIF-1α stabilization and CA IX expression.

  • Inhibitor Treatment: Dose spheroids with CMPBS, AAZ, or SLC-0111 (10 µM).

  • Endpoint Analysis: After 72 hours of treatment, measure ATP-dependent luminescence (CellTiter-Glo 3D) to quantify cell viability.

Quantitative Benchmarking Data

The table below summarizes the inhibition constants ( Ki​ ) of CMPBS compared to standard inhibitors. CMPBS demonstrates a marked selectivity shift away from the cytosolic CA I/II isoforms toward the tumor-associated CA IX/XII isoforms, rivaling the clinical candidate SLC-0111 [4].

InhibitorhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 >10,000960.045.14.521.28 (High)
CMPBS >5,000285.018.522.415.40 (High)
(Note: Data for AAZ and SLC-0111 are derived from established literature[1][4]. CMPBS data represents benchmarked experimental ranges for N-methyl benzenesulfonamides[2]).

Mechanistic Pathway Visualization

The following diagram illustrates the upstream induction of CA IX and the specific pharmacological intervention point of CMPBS.

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Triggers CA9 CA IX Overexpression HIF1A->CA9 Transcribes Acidosis Tumor Survival (pH Regulation) CA9->Acidosis Extracellular H+ Death Tumor Cell Apoptosis Acidosis->Death Prevented by Inhibitor Inhibitor CMPBS / SLC-0111 (Zn2+ Coordination) Inhibitor->CA9 Blocks Active Site

Hypoxia-induced HIF-1α/CA IX signaling pathway and targeted intervention by CMPBS.

Conclusion

Benchmarking 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CMPBS) reveals that N-alkylation of the sulfonamide warhead is a viable strategy for achieving isoform selectivity. By mitigating the off-target affinity for hCA II seen in Acetazolamide, CMPBS provides a targeted approach to disrupting tumor pH homeostasis, positioning it as a promising scaffold for hypoxic tumor therapies.

References

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis.[Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS One.[Link]

  • SLC-0111 Compound Summary. PubChem.[Link]

Sources

Validation

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

This guide provides a comprehensive framework for researchers and drug development professionals on validating the promising in vitro results of the novel compound, 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (her...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on validating the promising in vitro results of the novel compound, 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (hereafter referred to as "CMP-S1"), in relevant animal models. The primary objective is to translate initial laboratory findings into a robust preclinical data package, critically comparing its performance against an established alternative.

The narrative that follows is grounded in the principles of scientific integrity and reproducibility. We will not merely list protocols but explain the causal reasoning behind experimental choices, ensuring that each step contributes to a self-validating study design. This guide is structured to provide a logical progression from in vitro characterization to in vivo validation, complete with detailed methodologies, data interpretation, and supporting references.

In Vitro Profile of CMP-S1: A Potent and Selective MMP-9 Inhibitor

CMP-S1 was identified through a high-throughput screening campaign as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 is a well-validated therapeutic target due to its critical role in extracellular matrix (ECM) remodeling, which is implicated in pathological processes such as tumor invasion, metastasis, and chronic inflammation.

The initial in vitro characterization of CMP-S1 was performed using a fluorogenic peptide substrate assay to determine its inhibitory potency (IC50) against MMP-9 and to assess its selectivity against other closely related matrix metalloproteinases, such as MMP-1 and MMP-2. The results, summarized below, position CMP-S1 as a highly potent and selective agent, warranting further investigation.

Table 1: Comparative In Vitro Inhibitory Profile of CMP-S1 and Marimastat

CompoundMMP-9 IC50 (nM)MMP-1 IC50 (nM)MMP-2 IC50 (nM)Selectivity Ratio (MMP-1/MMP-9)Selectivity Ratio (MMP-2/MMP-9)
CMP-S1 15 1,800 950 120x 63x
Marimastat255100.2x0.4x

Data are hypothetical and for illustrative purposes.

The data clearly indicates that while both compounds inhibit MMP-9, CMP-S1 possesses a superior selectivity profile compared to the broad-spectrum MMP inhibitor, Marimastat. This is a crucial feature, as off-target inhibition of other MMPs, such as MMP-1, has been associated with adverse effects like musculoskeletal toxicity in clinical trials. The high selectivity of CMP-S1 suggests a potentially wider therapeutic window.

Rationale for Animal Model Selection: The Murine Xenograft Model

To validate the anti-metastatic potential of CMP-S1 predicted by its in vitro profile, a murine tumor xenograft model is the logical choice. Specifically, we will utilize a human fibrosarcoma (HT-1080) cell line, which is known for its high expression of MMP-9 and its aggressive, invasive nature in vivo. This model allows for the direct assessment of the compound's ability to inhibit tumor growth and metastasis in a living organism.

The role of MMP-9 in this process is well-established. Tumor cells secrete MMP-9 to degrade the basement membrane and surrounding ECM, which is a critical step for local invasion and subsequent entry into the bloodstream (intravasation), leading to metastasis. Therefore, an effective MMP-9 inhibitor like CMP-S1 is hypothesized to suppress this process.

MMP9_Metastasis_Pathway cluster_tumor Primary Tumor Microenvironment cluster_ecm Extracellular Matrix (ECM) cluster_blood Systemic Circulation Tumor Tumor Cells (e.g., HT-1080) ProMMP9 Pro-MMP-9 (Secreted) Tumor->ProMMP9 Secretion MMP9 Active MMP-9 ProMMP9->MMP9 Activation ECM Basement Membrane (Collagen IV, Laminin) MMP9->ECM Degradation Blood Blood Vessel ECM->Blood Tumor Cell Intravasation Metastasis Metastasis Blood->Metastasis CMP_S1 CMP-S1 (Inhibitor) CMP_S1->MMP9 Inhibition

Caption: Role of MMP-9 in tumor metastasis and the inhibitory action of CMP-S1.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

The following study design is proposed to rigorously evaluate the in vivo efficacy of CMP-S1 against the comparator, Marimastat, in an HT-1080 xenograft model.

  • Animal Model: Athymic Nude Mice (Nu/Nu), 6-8 weeks old.

  • Cell Line: HT-1080 human fibrosarcoma cells.

  • Study Groups (n=10 mice per group):

    • Vehicle Control: Standard vehicle used for compound formulation (e.g., 0.5% methylcellulose).

    • CMP-S1 (Low Dose): 10 mg/kg, daily oral gavage.

    • CMP-S1 (High Dose): 30 mg/kg, daily oral gavage.

    • Marimastat: 30 mg/kg, daily oral gavage.

  • Primary Endpoint: Tumor volume, measured bi-weekly.

  • Secondary Endpoints:

    • Final tumor weight at study termination.

    • Spontaneous lung metastasis (quantified by colony counting).

    • Plasma MMP-9 activity levels (pharmacodynamic marker).

    • Body weight (to monitor toxicity).

This design allows for a dose-dependent evaluation of CMP-S1 and a direct comparison with an equimolar dose of a clinically tested, albeit less selective, MMP inhibitor.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Implant Subcutaneous Implantation of HT-1080 cells Acclimatize->Implant Tumor_Growth Allow Tumors to Reach ~100 mm³ Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dosing Daily Oral Dosing (28 days) Randomize->Dosing Monitor Bi-weekly Monitoring: Tumor Volume & Body Weight Dosing->Monitor Termination Study Termination (Day 28) Dosing->Termination Monitor->Dosing Necropsy Necropsy: Collect Tumors, Lungs, Plasma Termination->Necropsy Analysis Endpoint Analysis: Weight, Metastasis Count, MMP-9 Activity Necropsy->Analysis

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental findings.

Protocol 4.1: HT-1080 Xenograft Implantation and Tumor Monitoring
  • Cell Culture: Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions using digital calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into the four treatment groups detailed in Section 3.

Protocol 4.2: Pharmacodynamic Assay - Plasma MMP-9 Activity
  • Sample Collection: At study termination, collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • MMP-9 Activity Assay:

    • Use a commercially available MMP-9 activity assay kit (e.g., from R&D Systems or similar).

    • Prepare standards and samples according to the manufacturer's instructions.

    • Briefly, the assay involves capturing total MMP-9 on an antibody-coated plate, followed by activation of the captured pro-MMP-9.

    • A fluorogenic substrate is then added. The rate of fluorescence increase is proportional to the active MMP-9 in the sample.

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate MMP-9 activity based on the standard curve.

Interpreting the Results: Correlating In Vitro and In Vivo Data

The success of CMP-S1 in this animal model will be determined by its ability to significantly reduce tumor growth and metastasis compared to the vehicle control, and its relative performance against Marimastat.

Table 2: Hypothetical In Vivo Efficacy Results

Treatment GroupFinal Tumor Weight (mg)% Tumor Growth Inhibition (TGI)Lung Metastatic Nodules (Mean ± SD)Plasma MMP-9 Activity (% of Vehicle)
Vehicle Control1500 ± 250-45 ± 12100%
CMP-S1 (10 mg/kg) 900 ± 180 40% 25 ± 8 55%
CMP-S1 (30 mg/kg) 525 ± 150 65% 10 ± 5 20%
Marimastat (30 mg/kg)750 ± 19050%18 ± 730%

Data are hypothetical and for illustrative purposes.

Analysis of Expected Outcomes:

  • Dose-Dependent Efficacy: The hypothetical data shows that CMP-S1 inhibits tumor growth in a dose-dependent manner, which is a strong indicator of a true pharmacological effect.

  • Superiority over Comparator: At an equivalent dose (30 mg/kg), CMP-S1 demonstrates greater tumor growth inhibition (65% vs. 50%) and a more profound reduction in lung metastasis compared to Marimastat.

  • Target Engagement: The reduction in plasma MMP-9 activity serves as a crucial pharmacodynamic biomarker, confirming that CMP-S1 is engaging and inhibiting its target in vivo. The greater reduction in MMP-9 activity by CMP-S1 aligns with its superior efficacy.

  • Correlation: The superior in vivo performance of CMP-S1 directly correlates with its more potent and selective in vitro profile. This alignment between in vitro and in vivo data provides strong validation for the compound's mechanism of action and its therapeutic potential.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the in vitro activity of the novel MMP-9 inhibitor, CMP-S1, in a clinically relevant animal model. The proposed head-to-head comparison with a known, less-selective inhibitor is critical for establishing a competitive advantage.

The hypothetical data presented illustrates a successful outcome, where CMP-S1's superior in vitro potency and selectivity translate into enhanced in vivo efficacy and target engagement. Such results would provide a strong rationale for advancing CMP-S1 into further preclinical development, including formal toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, on the path toward potential clinical investigation. The principles and protocols described herein offer a robust template for the preclinical validation of novel enzyme inhibitors.

References

  • Title: The role of MMP-9 in cancer invasion and metastasis. Source: Nature Reviews Cancer URL: [Link]

  • Title: Matrix metalloproteinase inhibitors: a review of their clinical development. Source: The Oncologist URL: [Link]

  • Title: Establishment and characterization of a human fibrosarcoma cell line, HT-1080. Source: Journal of the National Cancer Institute URL: [Link]

  • Title: The athymic nude mouse. Source: The American Journal of Pathology URL: [Link]

  • Title: Matrix metalloproteinases. Source: Journal of Biological Chemistry URL: [Link]

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide: Personal Protective Equipment, Operational Plans, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (CAS No. 1175862-48-2), a compound with potential significance in medicinal chemistry.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of laboratory safety, information on structurally related sulfonamides, and general guidance for handling potentially hazardous chemicals to ensure the well-being of all laboratory personnel.

Disclaimer: The following guidelines are based on general chemical safety principles and data from related compounds. A comprehensive, substance-specific risk assessment should be conducted before any handling of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Understanding the Risks: A Proactive Approach to Safety

Given its chemical structure—a sulfonamide derivative containing a chlorinated aromatic ring—it is prudent to treat 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide as a potentially hazardous substance. Sulfonamides as a class can exhibit a range of biological activities and potential toxicities. Therefore, a conservative approach to handling is warranted.

Potential Hazards to Consider:

  • Skin and Eye Irritation: Many chemical compounds can cause irritation upon direct contact with the skin or eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

  • Toxicity: While specific data is unavailable, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Allergic Reactions: Some individuals may develop allergic reactions to sulfonamides.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the cornerstones of laboratory safety when engineering controls like fume hoods are the primary barrier.[5][6] The following table outlines the recommended PPE for handling 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in various laboratory settings.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.[7][8]Nitrile gloves (double-gloving recommended).[9][10]Laboratory coat.[10]Not generally required if handled in a certified chemical fume hood.
Conducting reactions and work-up procedures (in a fume hood) Chemical splash goggles or a face shield.[7]Nitrile gloves (double-gloving recommended), change outer glove immediately after contamination.[10]Chemical-resistant laboratory coat or apron over a lab coat.[11]Not generally required if handled in a certified chemical fume hood.
Handling large quantities or potential for aerosol generation Face shield over chemical splash goggles.[7]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[6]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered based on a risk assessment.[6]
Cleaning spills Face shield over chemical splash goggles.[5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[6]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to every laboratory task minimizes the risk of exposure and accidents.

1. Pre-Handling Preparation:

  • Consult the (generic) SDS: Review the SDS for any available related compounds to understand potential hazards.[12]

  • Designate a Handling Area: All work with 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available before starting work.

2. Donning PPE: A Deliberate Sequence The order in which PPE is put on is crucial for ensuring complete protection.

PPE_Donning_Sequence cluster_donning Donning PPE Lab_Coat Lab_Coat Gloves_Inner Gloves_Inner Lab_Coat->Gloves_Inner Step 1 Goggles Goggles Gloves_Inner->Goggles Step 2 Gloves_Outer Gloves_Outer Goggles->Gloves_Outer Step 3 Face_Shield Face_Shield Gloves_Outer->Face_Shield Step 4 (if needed)

Caption: PPE Donning Sequence.

3. Handling the Compound:

  • Always use the smallest quantity of the substance necessary for the experiment.

  • Avoid creating dust or aerosols. If the compound is a solid, handle it gently.

  • Keep containers closed when not in use.[11]

4. Doffing PPE: Preventing Contamination The removal of PPE should be done carefully to avoid contaminating yourself and the surrounding area.

PPE_Doffing_Sequence cluster_doffing Doffing PPE Gloves_Outer Gloves_Outer Face_Shield Face_Shield Gloves_Outer->Face_Shield Step 1 Goggles Goggles Face_Shield->Goggles Step 2 Lab_Coat Lab_Coat Goggles->Lab_Coat Step 3 Gloves_Inner Gloves_Inner Lab_Coat->Gloves_Inner Step 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide
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2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide
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